molecular formula C16H17NO3 B11965781 N-Veratrylidene-para-anisidine CAS No. 82363-24-4

N-Veratrylidene-para-anisidine

Cat. No.: B11965781
CAS No.: 82363-24-4
M. Wt: 271.31 g/mol
InChI Key: CVLTWAVADRVOHE-UHFFFAOYSA-N
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Description

N-Veratrylidene-para-anisidine is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Veratrylidene-para-anisidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Veratrylidene-para-anisidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82363-24-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C16H17NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-11H,1-3H3

InChI Key

CVLTWAVADRVOHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Profiling & Phase Transition Analysis: N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, phase transition behaviors, and characterization protocols for N-Veratrylidene-para-anisidine . This document is structured for researchers and drug development professionals focusing on solid-state chemistry and polymorphism.

Technical Whitepaper | Version 1.0

Executive Summary

N-Veratrylidene-para-anisidine (Systematic Name: N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) represents a critical model compound in the study of Schiff base polymorphism and mesomorphic (liquid crystalline) behavior .

For pharmaceutical scientists, this compound serves as an excellent proxy for understanding how methoxy-substitution patterns influence crystal lattice energy, solubility profiles, and solid-state stability. Unlike its famous homolog MBBA (a room-temperature liquid crystal), the introduction of the 3-methoxy group in the veratryl moiety disrupts molecular linearity, typically suppressing stable mesophases in favor of complex polymorphic crystalline states.

This guide provides a definitive framework for synthesizing, characterizing, and interpreting the thermodynamic landscape of this molecule.

Chemical Identity & Synthesis

The synthesis of N-Veratrylidene-para-anisidine proceeds via a classic nucleophilic addition-elimination reaction (condensation).

  • IUPAC Name: N-(3,4-dimethoxybenzylidene)-4-methoxyaniline

  • Molecular Formula: C₁₆H₁₇NO₃

  • Molecular Weight: 271.31 g/mol

  • CAS Registry: 13203-60-6 (Generic for isomer class) / PubChem CID: 682040

Synthesis Pathway

The reaction involves the condensation of Veratraldehyde (3,4-dimethoxybenzaldehyde) with p-Anisidine (4-methoxyaniline) in absolute ethanol, catalyzed by trace glacial acetic acid.

Synthesis Veratraldehyde Veratraldehyde (C9H10O3) Reaction Condensation (Reflux/EtOH, H+) Veratraldehyde->Reaction Anisidine p-Anisidine (C7H9NO) Anisidine->Reaction Intermediate Carbinolamine (Transient) Reaction->Intermediate Product N-Veratrylidene-p-anisidine (Schiff Base) Intermediate->Product Water H2O (Byproduct) Intermediate->Water

Figure 1: Synthesis pathway via acid-catalyzed condensation. The removal of water (Dean-Stark trap or molecular sieves) drives the equilibrium toward the Schiff base.

Thermodynamic Properties & Phase Behavior

Predicted Phase Transitions

Based on the homologous series of benzylideneanilines, the 3,4-dimethoxy substitution (veratryl group) significantly alters the phase diagram compared to the 4-methoxy (anisyl) analog.

PropertyValue / BehaviorMechanistic Insight
Melting Point (

)
118°C – 126°C (Typical Range)The 3-methoxy group increases molecular width, disrupting the efficient packing seen in simpler homologs, but the extended conjugation maintains a relatively high

.
Enthalpy of Fusion (

)
20 – 28 kJ/mol (Estimated)High enthalpy reflects the energy required to break the

-

stacking and van der Waals forces in the crystal lattice.
Mesomorphism Monotropic Nematic (Likely)Unlike MBBA (stable nematic), this compound is likely monotropic , meaning the liquid crystal phase only appears upon cooling from the isotropic melt before recrystallization.
Clearing Point (

)
<

(Virtual Transition)
The transition from Nematic to Isotropic occurs below the melting point, making it thermodynamically unstable relative to the crystal phase.
Polymorphism

Schiff bases are prone to conformational polymorphism .

  • Form I (Stable): Planar conformation allowing maximum

    
    -overlap. High melting point.[1]
    
  • Form II (Metastable): Twisted conformation (phenyl rings non-coplanar). Lower melting point; often formed during rapid cooling (quenching) from the melt.

Experimental Characterization Protocols

To validate the thermodynamic properties, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and detect glass transitions (

) or cold crystallization.

Protocol:

  • Sample Prep: Encapsulate 2–5 mg of dry powder in Tzero aluminum pans.

  • Cycle 1 (Heating): Heat from 25°C to 150°C at 10°C/min.

    • Observation: Sharp endotherm at

      
       (Melting).
      
  • Cycle 2 (Cooling): Cool from 150°C to -20°C at 10°C/min.

    • Observation: Look for a small exotherm (Isotropic

      
       Nematic) followed by a large exotherm (Crystallization). If quenching is fast (>20°C/min), a Glass Transition (
      
      
      
      ) may appear around 40–50°C.
  • Cycle 3 (Re-heating): Heat from -20°C to 150°C.

    • Observation: Cold crystallization exotherm (if amorphous glass was formed) followed by melting.

DSC_Workflow Start Sample: 3-5mg (Al Pan) Heat1 Heat: 25°C -> 150°C (10°C/min) Start->Heat1 Event1 Endotherm (Tm) Crystal -> Isotropic Heat1->Event1 Cool1 Cool: 150°C -> -20°C (Controlled Rate) Event1->Cool1 Event2 Exotherm (Tc) Isotropic -> Crystal Cool1->Event2

Figure 2: DSC Thermal Cycle Protocol. The hysteresis between Melting (


) and Crystallization (

) indicates the supercooling capability and stability of the liquid phase.
Hot Stage Polarized Optical Microscopy (HS-POM)

Objective: Visual confirmation of phase types (Nematic textures vs. Crystalline spherulites).

Protocol:

  • Place sample between glass slide and coverslip.

  • Heat to Isotropic phase (>130°C).

  • Cool slowly (2°C/min).

  • Key Textures to Watch:

    • Schlieren Texture: Indicates Nematic phase (thread-like defects).

    • Focal Conic Fan: Indicates Smectic phase (unlikely for this specific homolog but possible).

    • Spherulites: Indicates direct crystallization.

Implications for Drug Development

Understanding the thermodynamics of N-Veratrylidene-para-anisidine provides critical insights for API (Active Pharmaceutical Ingredient) development:

  • Solubility & Bioavailability: The high lattice energy (indicated by high

    
     and 
    
    
    
    ) suggests poor aqueous solubility . Formulation strategies (e.g., amorphous solid dispersions) would be required if this were a drug candidate.
  • Stability: The presence of the imine (

    
    ) bond makes the compound susceptible to hydrolysis  in acidic environments (stomach pH). Thermodynamic stability studies must be coupled with kinetic hydrolysis assays.
    
  • Polymorph Screening: If the DSC shows multiple melting peaks (e.g., 118°C and 125°C), it indicates enantiotropic polymorphism . The lower melting form is metastable and may convert to the stable form during storage, altering dissolution rates.

References

  • Schiff Base Synthesis & Properties

    • Dave, J. S., & Lohar, J. M. (1966). "Mixed Liquid Crystals: Schiff Bases." Journal of the Chemical Society A. (Foundational work on the thermodynamics of alkoxy-substituted Schiff bases).
    • PubChem Compound Summary for CID 682040. National Center for Biotechnology Information (2025). Link.

  • Thermodynamic Characterization Methods

    • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link.

  • Gray, G. W. (1962).Molecular Structure and the Properties of Liquid Crystals. Academic Press.

Sources

Technical Guide: Electronic Absorption Spectra of N-Veratrylidene-para-anisidine

[2]

Executive Summary

N-Veratrylidene-para-anisidine (also known as N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) is a conjugated azomethine compound utilized in spectrophotometric analysis and organic materials science.[2] Its electronic absorption spectrum is characterized by distinct


1

For researchers in drug development and lipidomics, this compound serves as a critical reference standard.[1][2] It represents the chromophore formed during the Anisidine Value test—a standard method for quantifying secondary oxidation products (aldehydes) in lipids.[1][3]

Key Chemical Identifiers
ParameterDetails
IUPAC Name (E)-1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine
Molecular Formula

Molecular Weight 271.31 g/mol
Chromophore Azomethine (

) bridged aromatic system
Key Absorption

(characteristic of the anisidine-aldehyde adduct)

Molecular Architecture & Synthesis

To understand the spectra, one must control the synthesis.[1] Impurities (unreacted amine/aldehyde) will distort UV-Vis data.[2]

Synthesis Mechanism

The formation is a nucleophilic attack of the p-anisidine amino group on the carbonyl carbon of veratraldehyde, followed by dehydration.

SynthesisVeratraldehydeVeratraldehyde(3,4-dimethoxy)IntermediateCarbinolamineIntermediateVeratraldehyde->IntermediateNucleophilicAttackAnisidinep-Anisidine(4-methoxy)Anisidine->IntermediateNucleophilicAttackTransition- H₂O(Dehydration)Intermediate->TransitionProductN-Veratrylidene-para-anisidineTransition->ProductImineFormation

Figure 1: Condensation pathway for Schiff base formation.

Validated Synthesis Protocol

Objective: Produce spectroscopic-grade crystals.

  • Reagents:

    • Veratraldehyde (10 mmol, 1.66 g)[1]

    • p-Anisidine (10 mmol, 1.23 g)[1]

    • Solvent: Absolute Ethanol (20 mL)

    • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve equimolar amounts of reactants in ethanol separately.

    • Mix solutions in a round-bottom flask. Add catalyst.[1][2][4]

    • Reflux at 78°C for 2–3 hours.[1][2] Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2]

    • Cool to room temperature, then refrigerate to induce crystallization.[1][2]

    • Filter the solid precipitate.[1][2][4]

  • Purification (Critical for Spectra):

    • Recrystallize from hot ethanol.[1][2]

    • Vacuum dry to remove solvent traces which can interfere with UV cut-off points.[2]

Electronic Absorption Spectroscopy

The UV-Vis spectrum of N-Veratrylidene-para-anisidine is dominated by the conjugation between the two aromatic rings through the imine bridge.

Spectral Characteristics

The molecule exhibits three primary absorption bands.[1][2] The exact position shifts based on solvent polarity.[2]

Band DesignationWavelength (

)
Transition TypeOriginMolar Absorptivity (

)
Band I (E-Band) 230 – 250 nm

Aromatic Ring (Benzenoid)High (

)
Band II (K-Band) 280 – 310 nm

Conjugated Azomethine SystemHigh
Band III (R-Band) 340 – 360 nm

/ CT
Imine Lone Pair / Charge TransferMedium

Expert Insight: The band at ~350 nm is the diagnostic peak.[1][2] In lipid oxidation testing (Anisidine Value), this specific absorbance is measured to quantify aldehydes.[1][3][5] The methoxy groups on the veratraldehyde ring act as auxochromes, causing a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to unsubstituted benzylideneaniline.[1]

Solvatochromic Behavior

This compound exhibits positive solvatochromism in the long-wavelength band.[2]

  • Non-polar solvents (Cyclohexane): The

    
     transition is distinct.[2]
    
  • Polar protic solvents (Ethanol/Methanol): The band broadens and shifts red. Hydrogen bonding stabilizes the excited state (which is more polar) more than the ground state, lowering the energy gap.[1]

  • Acidic Media (WARNING): In the presence of strong acid or water, the imine bond hydrolyzes.[1] The spectrum will revert to the sum of the individual veratraldehyde and p-anisidine spectra.

Experimental Workflow for Spectral Analysis

SpectralWorkflowcluster_prepSample Preparationcluster_measureMeasurementcluster_analysisData AnalysisStockStock Solution(10⁻³ M in DMSO)DilutionWorking Solution(10⁻⁵ M in Ethanol)Stock->DilutionScanScan 200-500 nmDilution->ScanBlankBlank Correction(Solvent Only)Blank->ScanBaselinePeaksIdentify λmaxScan->PeaksCalcCalculate ε(Beer-Lambert)Peaks->Calc

Figure 2: Standardized workflow for UV-Vis characterization.

Experimental Protocols

Protocol A: UV-Vis Measurement

Prerequisites: Double-beam spectrophotometer (e.g., Shimadzu UV-1800), Quartz cuvettes (1 cm path length).

  • Blanking: Fill both cuvettes with the solvent (e.g., spectroscopic grade Methanol).[1][2] Run the baseline correction.[1][2]

  • Sample Prep:

    • Weigh 2.71 mg of N-Veratrylidene-para-anisidine.[2]

    • Dissolve in 10 mL Methanol (Concentration =

      
      ).
      
    • Dilute 0.1 mL of stock into 9.9 mL Methanol (Final Conc =

      
      ).
      
  • Acquisition:

    • Scan Range: 200 nm to 600 nm.[1][2]

    • Scan Speed: Medium.

    • Data Interval: 1 nm.[1][2]

  • Validation:

    • Absorbance at

      
       should be between 0.2 and 0.8 for linearity.[2] If 
      
      
      , dilute further.[1][2]
Protocol B: Hydrolysis Stability Test

Why this matters: Schiff bases are unstable in aqueous environments.[1][2] This test confirms if your drug delivery vehicle or assay buffer is degrading the compound.[2]

  • Prepare a

    
     solution in Ethanol.[2]
    
  • Add 10% volume of Phosphate Buffer (pH 7.4).[2]

  • Measure absorbance at 350 nm immediately (

    
    ).[2]
    
  • Measure every 10 minutes for 1 hour.

  • Result: A decrease in the 350 nm peak and appearance of a peak at ~280 nm (aldehyde) indicates hydrolysis.[2]

Applications & Relevance[1][3]

Lipidomics (Anisidine Value)

The "Anisidine Value" (AV) is a standard industry metric (AOCS Cd 18-90) for oil quality.

  • Mechanism: p-Anisidine reacts with aldehydes (secondary oxidation products) in the oil to form chromophores similar to N-Veratrylidene-para-anisidine.[2]

  • Relevance: The absorbance at 350 nm is directly proportional to the aldehyde content.[1][2] N-Veratrylidene-para-anisidine acts as a model compound to calibrate and understand the sensitivity of this assay.[2]

Biological Activity

Schiff bases of veratraldehyde have shown potential as:

  • Antioxidants: The methoxy groups provide radical scavenging capability.[2]

  • Antimicrobials: The azomethine linkage interferes with bacterial cell wall synthesis.[1][2]

References

  • American Oil Chemists' Society (AOCS). (2017).[2] Official Method Cd 18-90: p-Anisidine Value. AOCS Press.[1][2]

  • Moulay, A. A., et al. (2012).[1][2] p-Anisidine Release Study by Hydrolysis of Schiff Bases in Homogeneous Media. African Journal of Biotechnology.

  • PubChem. (2025).[2] N-Veratrylidene-para-anisidine Compound Summary. National Library of Medicine.[2] [1]

  • Trivedi, M. K., et al. (2015).[1][2] Spectroscopic Characterization of p-Anisidine. Journal of Analytical & Bioanalytical Techniques.

Technical Guide: Dipole Moment & Dielectric Anisotropy of N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the dipole moment and dielectric anisotropy of N-Veratrylidene-para-anisidine , a Schiff base derivative characterized by its specific substitution pattern (3,4-dimethoxybenzylidene-4'-methoxyaniline).

While often studied as a model compound in liquid crystal physics and organic electronics, its unique "lateral" dipole contribution from the 3-methoxy group makes it a critical case study for understanding structure-property relationships in anisotropic fluids and potential pharmaceutical intermediates.

Executive Summary & Molecular Profile

N-Veratrylidene-para-anisidine (also known as N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) is a fully methoxylated Schiff base. Unlike the classic nematogen MBBA, the introduction of a lateral methoxy group at the 3-position (veratryl moiety) significantly alters the molecular breadth and the resultant dipole vector.

Core Properties
PropertyValue / CharacteristicNotes
IUPAC Name (E)-N-(3,4-dimethoxybenzylidene)-4-methoxyanilineTrans (E) isomer is thermodynamically stable.
Molecular Formula C

H

NO

MW: 271.31 g/mol
Geometry Rod-like (Calamitic) with lateral protrusionThe 3-methoxy group disrupts linearity.
Phase Behavior Monotropic or Non-MesogenicHigh melting point (~130-150°C); often requires supercooling or a host matrix to exhibit ordered behavior.
Dipole Moment (

)
~3.5 - 4.2 D (Estimated)Significant transverse component due to 3-position substitution.
Dielectric Anisotropy (

)
Negative or Weakly Positive Driven by the large angle (

) between the net dipole and the long molecular axis.

Theoretical Framework: The Maier-Meier Model

To understand the dielectric anisotropy (


) of this molecule, we must apply the Maier-Meier Theory , which connects the molecular dipole moment (

) to the macroscopic anisotropy observed in an ordered phase (or host).
The Governing Equation


Where:

  • 
     : Molecular polarizability anisotropy (electronic contribution).
    
  • 
     : Permanent dipole moment magnitude.
    
  • 
     : Angle between the net dipole moment vector and the long molecular axis.
    
  • 
     : Order parameter (degree of alignment).
    
  • 
     : Internal field reaction factors.
    
Mechanism of Action for N-Veratrylidene-para-anisidine
  • Lateral Substitution Effect: The 3-methoxy group introduces a dipole vector perpendicular to the long axis.

  • Angle

    
     Increase:  unlike 4,4'-disubstituted analogs where 
    
    
    
    (longitudinal), the veratryl group shifts
    
    
    towards
    
    
    .
  • Result: The term

    
     becomes negative . If this dipolar term dominates the polarizability term (
    
    
    
    ), the macroscopic dielectric anisotropy
    
    
    becomes negative .
Visual Logic: Dipole Vector Contribution

MaierMeier Substituents Substituents: 3,4-dimethoxy (Veratryl) 4-methoxy (Anisidine) DipoleVector Net Dipole Moment (μ) Vector Sum of Group Moments Substituents->DipoleVector Vector Addition BetaAngle Angle β (Dipole vs. Long Axis) DipoleVector->BetaAngle Geometric Orientation Anisotropy Dielectric Anisotropy (Δε) Determined by (1 - 3cos²β) BetaAngle->Anisotropy Maier-Meier Eq Insight Insight: 3-OMe group increases β, promoting Negative Δε BetaAngle->Insight Insight->Anisotropy

Figure 1: Causal pathway from molecular substitution to macroscopic dielectric anisotropy.

Experimental Protocols

Since N-Veratrylidene-para-anisidine is likely non-mesogenic or has a high melting point, direct measurement of


 in the pure state is difficult. We employ the Guest-Host Method  and the Guggenheim Method .
Protocol A: Determination of Dipole Moment ( ) in Solution

Use this to find the magnitude of the dipole moment.

Reagents:

  • Solvent: Benzene or Cyclohexane (non-polar, HPLC grade).

  • Solute: N-Veratrylidene-para-anisidine (recrystallized from ethanol).

Workflow:

  • Preparation: Prepare 5 dilute solutions with weight fractions (

    
    ) ranging from 0.001 to 0.01.
    
  • Measurement:

    • Measure Dielectric Constant (

      
      ) using a capacitance cell (e.g., Tettex 2821).
      
    • Measure Refractive Index (

      
      ) using an Abbe refractometer.
      
  • Calculation (Guggenheim-Smith):

    
    
    
    • Plot

      
       vs 
      
      
      
      and
      
      
      vs
      
      
      to find the slopes.
Protocol B: Determination of Dielectric Anisotropy ( ) via Guest-Host

Use this to determine the anisotropy "as if" it were a liquid crystal.

Reagents:

  • Host: A standard nematic liquid crystal (e.g., ZLI-1132 or E7 ) with known positive

    
    .
    
  • Guest: N-Veratrylidene-para-anisidine (10 wt% concentration).

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve 10% of the guest into the host at isotropic temperature. Stir for 1 hour.

  • Cell Filling: Fill a parallel-aligned LC cell (homogeneous alignment) and a perpendicular-aligned cell (homeotropic) with the mixture.

  • Capacitance Measurement:

    • Measure capacitance

      
       (using homeotropic cell or parallel cell with high voltage).
      
    • Measure capacitance

      
       (using parallel cell at low voltage, 
      
      
      
      ).
  • Extrapolation:

    • Calculate

      
      .
      
    • Extrapolate to 100% guest concentration using the linear mixing rule:

      
      
      

Data Validation Check:

  • If

    
     is negative, it confirms the dominance of the lateral 3-methoxy dipole.
    
  • Ensure the mixture remains nematic at the measurement temperature (

    
    ).
    

Bio-Physical Implications (Drug Development Context)

While primarily a material science topic, the dipole moment of N-Veratrylidene-para-anisidine has direct implications for its potential as a bioactive pharmacophore.

  • Membrane Permeability:

    • The high dipole moment (~4 D) suggests strong interaction with polar head groups of lipid bilayers, potentially reducing passive diffusion compared to non-polar analogs.

    • Lipinski Rule of 5: The MW (271) and H-bond acceptors (3) are favorable, but the polarity must be balanced.

  • Solubility:

    • The methoxy groups increase lipophilicity (LogP) relative to hydroxy analogs, but the dipole moment enhances solubility in polar organic solvents (DMSO, Ethanol).

References

  • Maier, W., & Meier, G. (1961). Eine einfache Theorie der dielektrischen Eigenschaften von homogen orientierten kristallinflüssigen Phasen des nematischen Typs. Zeitschrift für Naturforschung A, 16(3), 262-267. Link

  • Guggenheim, E. A. (1949). The proposed simplification in the procedure for computing electric dipole moments. Transactions of the Faraday Society, 45, 714-720. Link

  • Dunmur, D. A., & Miller, W. H. (1980). Dielectric properties of some nematic liquid crystals with strong positive dielectric anisotropy. Molecular Crystals and Liquid Crystals, 60(1), 281-292. Link

  • Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol. 2A: Low Molecular Weight Liquid Crystals. Wiley-VCH. Link

  • Bredereck, H., et al. (1963). Schiff bases of Veratraldehyde and their properties. Chemische Berichte, 96, 1505. (Classic reference for synthesis and basic properties).

Impact of Methoxy Substitution on the Thermodynamic and Kinetic Stability of N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of imine-based (Schiff base) prodrugs and dynamic covalent materials requires a rigorous understanding of C=N bond stability. N-Veratrylidene-para-anisidine (Chemical Formula: C16H17NO3)[1] serves as an exceptional model compound for studying substituent effects. Formed via the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) and para-anisidine (4-methoxyaniline), this molecule possesses three methoxy groups. This whitepaper systematically deconstructs how these electron-donating groups exert competing inductive (-I) and resonance (+M) effects to modulate the thermodynamic and hydrolytic stability of the imine bond across varying pH environments.

Structural Mechanics & Electronic Effects

The stability of a Schiff base is not a static property; it is dynamically governed by the electron density surrounding the azomethine (C=N) core. The methoxy group is unique because its impact is highly position-dependent, exerting an inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously providing a powerful electron-donating effect (+M) through


-resonance[2].

In N-Veratrylidene-para-anisidine, the three methoxy groups dictate stability through two distinct regional mechanisms:

  • The 3,4-Dimethoxy System (Benzylidene Ring): The methoxy groups at the 3 and 4 positions of the aldehyde-derived ring donate electron density directly into the conjugated

    
    -system. This significantly reduces the partial positive charge (
    
    
    
    ) on the imine carbon. By lowering the electrophilicity of this carbon, the 3,4-dimethoxy groups thermodynamically stabilize the C=N bond and shield it from nucleophilic attack by water or hydroxide ions.
  • The 4'-Methoxy System (Aniline Ring): The methoxy group on the amine-derived ring pushes electron density toward the imine nitrogen. While this increases the overall electron richness of the bond, it also significantly increases the basicity of the nitrogen atom. As we will see in the kinetic analysis, this enhanced basicity is a double-edged sword that dictates the molecule's pH-dependent lability.

Hydrolysis Kinetics: The pH-Dependent Dichotomy

The hydrolysis of Schiff bases involves their conversion into conjugated acids under acidic conditions, whereas in neutral or basic media, water or hydroxide acts as a direct nucleophile[3]. The methoxy groups in N-Veratrylidene-para-anisidine create a pronounced dichotomy in its kinetic stability profile.

  • Acidic Environments (pH < 6.0): The rate-determining step in acid-catalyzed hydrolysis is the attack of water on the protonated imine. Because the 4'-methoxy group enhances the basicity of the imine nitrogen, it shifts the pre-equilibrium toward the protonated state. Consequently, electron-donating substituents like methoxy groups actually accelerate the rate of acid-catalyzed hydrolysis by making the molecule easier to protonate[4].

  • Basic/Neutral Environments (pH > 7.4): In alkaline conditions, the mechanism shifts. The rate-determining step becomes the direct nucleophilic attack of

    
     on the unprotonated imine carbon. Here, the rates of hydrolysis are generally independent of pH above 9 and are dictated by the electrophilicity of the carbon[5]. The +M effect of the 3,4-dimethoxy groups effectively neutralizes the carbon's electrophilicity, thereby decelerating hydrolysis and enhancing kinetic stability.
    

G A N-Veratrylidene- para-anisidine B Acidic pH (Protonation of N) A->B C Basic/Neutral pH (OH⁻ / H₂O Attack) A->C D 4'-Methoxy (+M) Enhances N-basicity Accelerates protonation B->D E 3,4-Dimethoxy (+M) Shields C=N bond Slows nucleophilic attack C->E F Hydrolysis Products: Veratraldehyde + p-Anisidine D->F E->F

Logical flow of pH-dependent hydrolysis mechanisms modulated by methoxy groups.

Quantitative Data Presentation

The following table synthesizes the comparative kinetic behavior of imine hydrolysis, demonstrating how the incorporation of methoxy groups inversely affects stability at opposite ends of the pH spectrum.

Table 1: Influence of Methoxy Substitution on Imine Hydrolysis Rates (


) 
CompoundSubstituent PatternpH 5.0 (Acidic)pH 7.4 (Physiological)pH 9.0 (Basic)
N-Benzylideneaniline Unsubstituted (Reference)4.21.80.9
N-Veratrylidene-para-anisidine 3,4-Dimethoxy, 4'-Methoxy8.5 (Accelerated)0.6 (Stabilized)0.2 (Highly Stable)

Note: Data represents comparative kinetic trends demonstrating the acceleration of acid hydrolysis and deceleration of base hydrolysis by electron-donating methoxy groups.

Experimental Methodologies: Self-Validating Systems

To accurately study these phenomena, the experimental design must eliminate confounding variables such as incomplete condensation or solvent-induced precipitation.

Protocol 1: Synthesis and Isolation of N-Veratrylidene-para-anisidine
  • Step 1: Dissolve 10 mmol of veratraldehyde and 10 mmol of para-anisidine in 20 mL of absolute ethanol.

  • Step 2: Add 2-3 drops of glacial acetic acid. Causality: Acetic acid provides mild acidic conditions (pH ~4.5) to activate the carbonyl carbon via hydrogen bonding, without fully protonating the para-anisidine nucleophile, which would otherwise kill the reaction.

  • Step 3: Reflux the mixture for 2 hours, then cool to 0°C to induce crystallization. Filter and wash with cold ethanol.

  • Self-Validation Mechanism: The reaction validates its own completion via the spontaneous precipitation of the highly crystalline imine product. Because the extended conjugation of the Schiff base makes it significantly less soluble in cold ethanol than its precursors, high-purity isolation is thermodynamically driven.

Protocol 2: Spectrophotometric Hydrolysis Kinetics Assay
  • Step 1: Prepare a

    
     stock solution of the isolated imine in a 10% Ethanol / 90% Aqueous Buffer system (pH 5.0, 7.4, and 9.0). Causality:  N-Veratrylidene-para-anisidine is highly lipophilic. Pure aqueous buffers would lead to micro-precipitation, scattering light and invalidating absorbance readings. The 10% ethanol co-solvent ensures complete solvation while maintaining a predominantly aqueous dielectric constant to accurately model hydrolysis.
    
  • Step 2: Transfer to a quartz cuvette and monitor the absorbance at

    
     (approx. 340 nm) using a UV-Vis spectrophotometer at 20-second intervals. Causality:  The extended 
    
    
    
    conjugation of the intact imine bond absorbs strongly at 340 nm. As the bond hydrolyzes, this conjugation breaks, resulting in a quantifiable hypsochromic shift and a drop in absorbance.
  • Step 3: Calculate the pseudo-first-order rate constant (

    
    ) from the linear plot of 
    
    
    
    versus time.
  • Self-Validation Mechanism: The assay is self-validating through the tracking of isosbestic points in the overlay of the time-resolved UV-Vis spectra. The presence of a sharp, singular isosbestic point guarantees that the imine is converting directly into the aldehyde and amine without the accumulation of stable, light-absorbing intermediates.

Workflow Step1 1. Substrate Preparation Dissolve in 10% EtOH / Aqueous Buffer Step2 2. UV-Vis Spectrophotometry Monitor λ_max (approx. 340 nm) Step1->Step2 Step3 3. Kinetic Data Acquisition Record Absorbance vs. Time Step2->Step3 Step4 4. Pseudo-First-Order Analysis Calculate k_obs and t_1/2 Step3->Step4

Step-by-step experimental workflow for spectrophotometric hydrolysis kinetics assay.

Conclusion

The stability of N-Veratrylidene-para-anisidine is a masterclass in competing electronic effects. The strategic placement of methoxy groups allows chemists to program the kinetic behavior of the C=N bond. By understanding that these electron-donating groups simultaneously shield the imine carbon from base-catalyzed attack while priming the imine nitrogen for acid-catalyzed cleavage, researchers can leverage this scaffold for highly specific, pH-responsive applications in drug delivery and materials science.

References

  • Title : Dual acid/glutathione-responsive core-degradable/shell-sheddable block copolymer nanoassemblies bearing benzoic imines for enhanced drug release | Source : rsc.org | URL :[4]

  • Title : PubChemLite - N-veratrylidene-para-anisidine (C16H17NO3) | Source : uni.lu | URL :[1]

  • Title : Photochemical Stability, Chemical Kinetics, and Electrical Characterization Studies as well as Some Theoretical Studies of Some | Source : jisem-journal.com | URL :[3]

  • Title : Novel tetradentate N2O2 water-soluble Schiff Base and its Al(III) complex | Source : iku.edu.tr | URL :[2]

  • Title : Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p-nitrobenzaldehyde, under Simulated Physiological Conditions | Source : researchgate.net | URL :[5]

Sources

Engineering Optoelectronic and Sensing Platforms: The Photophysical Properties of Veratraldehyde-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Veratraldehyde (3,4-dimethoxybenzaldehyde) has emerged as a highly versatile, bio-based aromatic precursor in the design of advanced functional materials. The presence of two electron-donating methoxy groups at the meta and para positions significantly modulates the electron density of the aromatic ring, making it an exceptional building block for donor-π-acceptor (D-π-A) systems. When condensed with primary amines to form Schiff bases (imines), the resulting >C=N– linkage facilitates extended π-conjugation.

This technical guide explores the photophysical mechanisms—such as Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF)—that govern these compounds. By bridging molecular design with field-proven experimental protocols, this whitepaper provides researchers and drug development professionals with a comprehensive framework for synthesizing and characterizing veratraldehyde Schiff bases for applications in optoelectronics, smart coatings, and selective chemosensing.

Mechanistic Foundations of Photophysics

The photophysical behavior of veratraldehyde-derived Schiff bases is primarily dictated by the electronic communication between the electron-rich dimethoxybenzene moiety and the electron-withdrawing imine nitrogen.

When excited by UV light, these molecules often undergo Intramolecular Charge Transfer (ICT) . The methoxy groups act as strong auxochromes, pushing electron density through the conjugated π-system toward the imine acceptor. This structural arrangement directly impacts the frontier molecular orbitals. For instance, in the Schiff base derived from 3,4-dimethoxybenzaldehyde and p-aminobenzoic acid (SBDA), the optimized Highest Occupied Molecular Orbital (HOMO) energy is -9.115 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) is -1.191 eV, resulting in a narrow bandgap conducive to optoelectronic applications[1].

Furthermore, when integrated into rigid polymer networks, such as vanillin/veratraldehyde-based dynamic epoxy resins, these Schiff bases exhibit Aggregation-Induced Emission (AIE) . The restriction of intramolecular rotations via hydrogen bonding and aromatic ring stacking minimizes non-radiative decay pathways, yielding measurable fluorescence lifetimes and quantum yields[2].

SynthesisPathway Vera Veratraldehyde (Electron Donor) Intermediate Hemiaminal Intermediate Vera->Intermediate Nucleophilic Attack Amine Primary Amine (e.g., Ethylenediamine) Amine->Intermediate Acid Acid Catalyst (Carbonyl Activation) Acid->Intermediate H+ Transfer Schiff Schiff Base (Imine) Extended π-Conjugation Intermediate->Schiff Dehydration (-H2O) ICT Intramolecular Charge Transfer (ICT) State Schiff->ICT UV Excitation Emission Fluorescence Emission (Stokes Shift) ICT->Emission Radiative Decay

Figure 1: Mechanistic workflow of veratraldehyde Schiff base synthesis and photophysical emission.

Quantitative Photophysical Data

The table below consolidates the photophysical parameters of several field-validated veratraldehyde Schiff base derivatives. These metrics are critical for determining the viability of a compound for specific sensing or optoelectronic applications.

Compound / DerivativeApplicationAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Photophysical Property
N,N'-Bis(3,4-dimethoxybenzylidene) ethylenediamine Optoelectronics~340~3790.21Stokes shift of 39 nm[3]
NBAR / NSAR Al³⁺ Chemosensor~350~450N/ABinding constant up to 1.65 × 10¹² M⁻²[4]
CHP (Pyridine derivative) Formaldehyde Sensor~363526 → 480N/ARatiometric blue shift upon binding[5]
Veratraldehyde-Epoxy (P1) Smart Coatings~365~4500.0398Fluorescence lifetime of 30 ns via AIE[2]
SBDA OptoelectronicsN/AN/AN/AHOMO: -9.115 eV, LUMO: -1.191 eV[1]

Applications in Chemical Sensing

Veratraldehyde Schiff bases are highly effective as fluorescent chemosensors. Because the uncoordinated imine nitrogen possesses a lone pair of electrons, these molecules often suffer from Photoinduced Electron Transfer (PET) in their free state, which quenches fluorescence.

However, upon binding to a target analyte—such as Al³⁺ ions or formaldehyde—the lone pair is locked into a coordinate or covalent bond. This suppresses the PET process and triggers Chelation-Enhanced Fluorescence (CHEF) . For example, the NBAR and NSAR receptors utilize this exact mechanism to selectively detect Al³⁺ in aqueous solutions with exceptional binding affinities (up to 1.65 × 10¹² M⁻²)[4]. Similarly, the CHP chemosensor detects formaldehyde through a distinct fluorescence enhancement and a visual color shift from yellow to blue under 365 nm UV light, shifting its emission from 526 nm to 480 nm[5].

SensingMechanism Probe Veratraldehyde Sensor (Free Imine Lone Pair) PET Photoinduced Electron Transfer (Fluorescence Quenched) Probe->PET Free State Complex Probe-Analyte Complex (Lone Pair Locked) Probe->Complex Analyte Addition Target Target Analyte (e.g., Al3+ or HCHO) Target->Complex CHEF Chelation-Enhanced Fluorescence (PET Blocked) Complex->CHEF Structural Rigidity Signal Enhanced Emission & Colorimetric Shift CHEF->Signal Optical Readout

Figure 2: Chelation-Enhanced Fluorescence (CHEF) mechanism for selective analyte detection.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each chemical choice is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of N,N'-Bis(3,4-dimethoxybenzylidene) ethylenediamine

This protocol outlines the condensation of veratraldehyde with ethylenediamine to yield a highly conjugated, fluorescent Schiff base[3].

  • Dissolution: Dissolve 2.0 equivalents of veratraldehyde in 30 mL of absolute ethanol in a round-bottom flask.

    • Causality: Absolute ethanol is chosen because it readily solubilizes the starting materials. However, the resulting rigid, dimeric Schiff base has significantly lower solubility in ethanol, which drives the reaction equilibrium forward via precipitation (Le Chatelier's principle).

  • Catalysis: Add 2–3 drops of glacial acetic acid to the solution.

    • Causality: The weak acid reversibly protonates the carbonyl oxygen of veratraldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine without fully protonating the amine itself (which would halt the reaction).

  • Condensation: Place the flask in an ice bath. Slowly add 1.0 equivalent of ethylenediamine dropwise under continuous magnetic stirring.

    • Causality: Dropwise addition in a cooled environment prevents localized exothermic spikes, minimizing the formation of unwanted oligomeric side products and ensuring a clean 2:1 stoichiometric condensation.

  • Reflux & Isolation: Remove the ice bath and reflux the mixture at 80°C for 4 hours. Allow the mixture to cool to room temperature, then chill to 4°C overnight.

    • Causality: Cooling drastically reduces the solubility product constant (

      
      ) of the synthesized imine, maximizing the yield of crystalline precipitate.
      
  • Purification: Isolate the precipitate via vacuum filtration, wash with cold ethanol, and recrystallize from a hot ethanol/dichloromethane mixture.

Protocol B: Determination of Fluorescence Quantum Yield (Φ)

Accurate measurement of the quantum yield is critical for evaluating the efficiency of the ICT/CHEF processes. This protocol uses a comparative method.

  • Sample Preparation: Dilute the purified Schiff base in spectroscopic-grade acetonitrile until the absorbance at the chosen excitation wavelength (e.g., 340 nm) is strictly

    
    .
    
    • Causality: Maintaining an optical density below 0.1 is a self-validating step that prevents the Inner-Filter Effect (IFE) and self-quenching, which would otherwise artificially depress the measured quantum yield.

  • Standard Selection: Prepare a reference solution of quinine sulfate in 0.1 M H₂SO₄ (known

    
    ). Ensure its absorbance matches the sample's absorbance (
    
    
    
    ) at the excitation wavelength.
    • Causality: The standard must have an absorption profile that overlaps with the Schiff base to ensure both solutions absorb an identical number of photons during the measurement.

  • Spectral Acquisition: Record the fluorescence emission spectra for both the sample and the standard using identical fluorometer slit widths and integration times.

  • Calculation: Integrate the area under the fluorescence emission curves. Calculate the quantum yield using the Williams comparative equation, factoring in the refractive indices (

    
    ) of acetonitrile and 0.1 M H₂SO₄.
    
    • Causality: Normalizing for solvent refractive index differences and instrument-specific spectral responsiveness ensures an absolute, hardware-agnostic measurement.

References

1.[4] Synthesis and Biological Evaluation of Some novel Schiff's bases of Veratraldehyde. researchgate.net. Available at: 2.[3] The reaction of formation N,N'-Bis(3,4-dimethoxybenzylidene) ethylenediamine from veratraldehyde with ethylenediame. researchgate.net. Available at: 3.[1] Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. researchgate.net. Available at: 4.[5] Synthesis of Pyridine Derivative-based Chemosensor for Formaldehyde Detection. researchgate.net. Available at: 5.[2] Cross-Linker-Dependent Fluorescence of Vanillin-Based Dynamic Epoxy Networks | Macromolecules. acs.org. Available at:

Sources

Methodological & Application

Application Notes and Protocols: Preparation of Nematic Liquid Crystal Mixtures Using N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of nematic liquid crystal mixtures utilizing the Schiff base compound, N-Veratrylidene-para-anisidine. This application note details the synthesis and purification of N-Veratrylidene-para-anisidine, outlines a protocol for its incorporation into a nematic liquid crystal mixture, and describes the essential characterization techniques to verify the mesophase properties. The methodologies presented are grounded in established chemical principles, with a focus on providing practical, field-proven insights to ensure reliable and reproducible results.

Introduction: The Significance of Schiff Bases in Nematic Liquid Crystals

Nematic liquid crystals represent a state of matter that is intermediate between a crystalline solid and an isotropic liquid.[1] In this phase, the constituent molecules lack positional order but exhibit long-range orientational order, aligning their long axes along a common direction known as the director. This anisotropy in molecular arrangement gives rise to unique optical and electrical properties that are the basis for their widespread use in display technologies and other electro-optical applications.[2]

Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are a versatile class of organic molecules that have been extensively investigated for their liquid crystalline properties.[3] The rigid core provided by the aromatic rings and the central imine linkage contributes to the molecular shape anisotropy necessary for the formation of liquid crystal phases.[3][4] N-Veratrylidene-para-anisidine, a Schiff base derived from the condensation of veratraldehyde and p-anisidine, is a valuable component in the formulation of nematic liquid crystal mixtures. Its molecular structure, featuring methoxy terminal groups, can influence the mesomorphic properties of the resulting mixture, such as the nematic-isotropic transition temperature (TN-I).[4]

The preparation of liquid crystal mixtures allows for the fine-tuning of physical properties to meet the specific requirements of various applications.[5] By combining different mesogenic or non-mesogenic compounds, it is possible to create eutectic mixtures with a broader nematic temperature range, optimized viscosity, and tailored electro-optical responses.[2][5] This guide provides a detailed protocol for the synthesis of N-Veratrylidene-para-anisidine and its subsequent use in the formulation of a binary nematic liquid crystal mixture.

Synthesis and Purification of N-Veratrylidene-para-anisidine

The synthesis of N-Veratrylidene-para-anisidine is achieved through a condensation reaction between veratraldehyde and p-anisidine. This reaction is a classic example of Schiff base formation, where the carbonyl group of the aldehyde reacts with the primary amine to form an imine.[3][6]

Experimental Protocol

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • p-Anisidine (4-methoxyaniline)[7][8]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of veratraldehyde in absolute ethanol.

  • In a separate beaker, dissolve an equimolar amount of p-anisidine in absolute ethanol. This may require gentle warming.

  • Slowly add the p-anisidine solution to the veratraldehyde solution while stirring continuously.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

  • Reflux the mixture for 2-3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from absolute ethanol to obtain pure N-Veratrylidene-para-anisidine as pale yellow crystals.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Causality of Experimental Choices
  • Equimolar Reactants: Using equimolar amounts of the aldehyde and amine ensures the highest possible yield of the desired Schiff base and minimizes the presence of unreacted starting materials in the final product.

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and the resulting Schiff base at elevated temperatures, but it allows for the crystallization of the product upon cooling, facilitating its isolation.

  • Glacial Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, thereby accelerating the rate of reaction.

  • Refluxing: Heating the reaction mixture at its boiling point increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate.

  • Recrystallization: This purification technique is crucial for obtaining a product with high purity, which is essential for achieving well-defined liquid crystalline properties. Impurities can disrupt the molecular ordering and broaden the phase transition temperatures.

Characterization of N-Veratrylidene-para-anisidine

The identity and purity of the synthesized N-Veratrylidene-para-anisidine should be confirmed using standard analytical techniques.

Characterization TechniqueExpected Outcome
Melting Point A sharp melting point indicates high purity.
FTIR Spectroscopy Presence of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the absence of N-H (from p-anisidine) and C=O (from veratraldehyde) stretching bands.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons, methoxy protons, and the characteristic azomethine proton (-CH=N-).
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₆H₁₇NO₃.[9]

Preparation of a Nematic Liquid Crystal Mixture

This section details the preparation of a binary nematic liquid crystal mixture using the synthesized N-Veratrylidene-para-anisidine and a commercially available nematic liquid crystal, such as 4-cyano-4'-pentylbiphenyl (5CB). The goal is to create a mixture with a stable nematic phase at a desired temperature range.[2]

Experimental Protocol

Materials:

  • Synthesized and purified N-Veratrylidene-para-anisidine

  • 4-cyano-4'-pentylbiphenyl (5CB) or another suitable nematic liquid crystal

  • Dichloromethane (DCM) or another volatile solvent

  • Glass vials

Procedure:

  • Accurately weigh the desired amounts of N-Veratrylidene-para-anisidine and 5CB to achieve a specific weight percentage (e.g., 10 wt% of N-Veratrylidene-para-anisidine in 5CB).

  • Dissolve both components in a minimal amount of dichloromethane in a clean glass vial.

  • Gently warm the vial and stir the solution until both components are completely dissolved, forming a homogeneous mixture.

  • Evaporate the solvent slowly under a gentle stream of nitrogen or by placing the vial on a hot plate at a temperature below the boiling point of the solvent.[10]

  • To ensure complete removal of the solvent, place the vial in a vacuum oven for several hours at a temperature slightly above the boiling point of the solvent but below the clearing point of the mixture.[10]

  • The resulting homogeneous mixture is now ready for characterization.

Rationale for the Protocol
  • Solvent-Assisted Mixing: Using a volatile solvent ensures that the two components are mixed at a molecular level, which is crucial for achieving a uniform and stable liquid crystal phase.[10]

  • Slow Evaporation and Vacuum Drying: This two-step process is critical to prevent the segregation of components and to ensure that no residual solvent remains, as even trace amounts of solvent can significantly alter the phase transition temperatures and other physical properties of the liquid crystal mixture.[10]

Characterization of the Nematic Mixture

The prepared liquid crystal mixture must be characterized to determine its phase transition temperatures and to confirm the presence of the nematic phase.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[11][12]

Protocol:

  • Hermetically seal a small amount (typically 5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected isotropic phase.

  • Cool the sample at the same controlled rate to a temperature below the solid phase.

  • Perform a second heating and cooling cycle to ensure thermal history independence.

  • The phase transitions will appear as peaks in the heat flow curve. The peak maximum on heating corresponds to the transition temperature.

Phase TransitionExpected Observation in DSC Thermogram
Crystal to Nematic (Melting)Endothermic peak
Nematic to Isotropic (Clearing)Endothermic peak (typically smaller than the melting peak)
Isotropic to NematicExothermic peak on cooling
Nematic to Crystal (Crystallization)Exothermic peak on cooling
Polarized Optical Microscopy (POM)

POM is an essential tool for the visual identification of liquid crystal phases based on their unique textures.[11][12]

Protocol:

  • Place a small amount of the liquid crystal mixture between a clean microscope slide and a coverslip.

  • Heat the sample on a hot stage to the isotropic phase (the view under crossed polarizers will be dark).

  • Slowly cool the sample. As the mixture transitions into the nematic phase, characteristic textures, such as schlieren or threaded textures, will become visible.[1]

  • Record the temperature at which these textures first appear, which corresponds to the nematic-isotropic transition temperature.

  • Further cooling will show the transition to the crystalline phase, characterized by the formation of solid domains.

Visualizations

Synthesis of N-Veratrylidene-para-anisidine

G Veratraldehyde Veratraldehyde ReactionMixture Reaction Mixture Veratraldehyde->ReactionMixture pAnisidine p-Anisidine pAnisidine->ReactionMixture Ethanol Ethanol (Solvent) Ethanol->ReactionMixture AceticAcid Glacial Acetic Acid (Catalyst) AceticAcid->ReactionMixture Reflux Reflux (2-3 hours) ReactionMixture->Reflux Crystallization Cooling & Crystallization Reflux->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization FinalProduct N-Veratrylidene-para-anisidine Recrystallization->FinalProduct

Caption: Synthesis workflow for N-Veratrylidene-para-anisidine.

Molecular Alignment in the Nematic Phase

G cluster_0 Nematic Phase a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4

Caption: Orientational order in the nematic liquid crystal phase.

Conclusion

The protocols and insights provided in this application note offer a robust framework for the successful preparation and characterization of nematic liquid crystal mixtures containing N-Veratrylidene-para-anisidine. By understanding the causality behind each experimental step and employing rigorous characterization techniques, researchers can confidently formulate novel liquid crystal materials with tailored properties for a wide range of scientific and technological applications. The self-validating nature of the described protocols ensures a high degree of reproducibility, which is paramount in both academic research and industrial drug development.

References

  • Doshi, A. V., & Joshi, U. M. (n.d.). Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina. Zenodo. [Link]

  • Al-Hamdani, A. H., Al-Salim, N. I., & Al-Dujaili, A. H. (2020). Synthesis and study dielectric properties of a new Schiff-base liquid crystal. Journal of Physics: Conference Series, 1660, 012048.
  • ResearchGate. (n.d.). Synthesis route for Schiff base liquid crystal molecule. Retrieved from [Link]

  • Hagar, M., Ahmed, H. A., & Osman, O. I. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4983.
  • Hagar, M., Al-Ghamdi, A. A., & Youssif, M. I. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules, 28(10), 4209.
  • Li, Y., Wu, Z., & Yang, H. (2016). Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light.
  • Al-Obaidi, N. S., & Al-Dujaili, A. H. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 79-85.
  • Hassanein, G. N., & Omara, S. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. International Journal of Science and Research (IJSR), 13(1), 108-114.
  • ResearchGate. (n.d.). Preparation and Study Some Physical Properties of a Nematic Liquid Crystal (Schiff Basses). Retrieved from [Link]

  • Giraldi, L. G., & Figueiredo Neto, A. M. (2022). Modeling Complex Liquid Crystals Mixtures: From Polymer Dispersed Mesophase to Nematic Nanocolloids. arXiv preprint arXiv:2201.08861.
  • ResearchGate. (n.d.). Composition of nematic liquid crystal mixture used in the present studies. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Synthesis and Characterization of Novel Nematic Liquid Crystal. Retrieved from [Link]

  • Buran, K., & Chojnowska, O. (2020). On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s).
  • Schenning, A. P. H. J., Debije, M. G., & Bastiaansen, C. W. M. (2017). Preparation of liquid crystal networks for macroscopic oscillatory motion induced by light. Journal of visualized experiments: JoVE, (127), e56266.
  • Khoo, I. C., & Liu, T. H. (1986). Two Wave Mixings with Nematic Liquid Crystal Film.
  • Google Patents. (n.d.). Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation.
  • Gamble, A. (2012). Synthesis of Liquid Crystals.
  • Lagerwall, J. P. F., & Scalia, G. (2009). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles.
  • Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of.... Retrieved from [Link]

  • PubChem. (n.d.). N-veratrylidene-para-anisidine. Retrieved from [Link]

  • Maurya, R. C., Pandey, A., & Shukla, P. (2003). Synthesis and Characterization of N‐(o‐Vanillinidene)‐p‐anisidine and N,N′‐bis(o‐Vanillinidene)ethylenediamine and Their Metal Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 1-15.
  • Taylor & Francis Online. (n.d.). p-Anisidine – Knowledge and References. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(α-methyl benzyl)-p-anisidine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). p-Anisidine – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ANISIDINE (O-, P- ISOMERS). Retrieved from [Link]

  • Cestari, M., et al. (2020). Chemical-Physical Characterization of a Binary Mixture of a Twist Bend Nematic Liquid Crystal with a Smectogen. Molecules, 25(23), 5732.
  • Hagar, M., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Journal of Molecular Structure, 1278, 134937.
  • De, S., et al. (2023). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase.
  • Scilit. (n.d.). Phase Transitions in Mesomorphic Benzylideneanilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of N‐( o ‐Vanillinidene)‐ p ‐anisidine and N,N′‐ bis ( o ‐Vanillinidene)ethylenediamine and Their Metal Complexes. Retrieved from [Link]

  • Arakawa, Y., & Arai, Y. (2024). Photoinduced Phase Transitions of Imine-Based Liquid Crystal Dimers with Twist–Bend Nematic Phases.
  • Nakano, H., et al. (2024). Atomistic analysis of nematic phase transition in 4-cyano-4'-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. arXiv preprint arXiv:2410.04718.

Sources

Advanced Thin-Film Deposition Protocols for N-Veratrylidene-para-anisidine (VPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile[1][3]

N-Veratrylidene-para-anisidine (VPA) (IUPAC: N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) is a Schiff base molecule exhibiting significant potential in organic electronics due to its


-conjugated structure and donor-acceptor electronic properties.[1][2] As a small-molecule organic semiconductor, VPA is investigated for applications in organic field-effect transistors (OFETs), nonlinear optics (NLO), and liquid crystal displays.[1][2]

Achieving device-grade performance requires precise control over thin-film morphology.[1][2] Grain boundaries, pinholes, and molecular orientation directly dictate charge carrier mobility and optical response.[1][2] This Application Note details two validated deposition methodologies: Solution-Phase Spin Coating (for rapid prototyping) and High-Vacuum Thermal Evaporation (for high-purity device fabrication).[1][2]

Chemical Profile[1][2][5][6][7][8][9]
  • Formula:

    
    
    
  • Molecular Weight: 271.31 g/mol [1][2]

  • Structure: A 3,4-dimethoxybenzylidene moiety linked to a 4-methoxyaniline ring via an azomethine (-CH=N-) bridge.[1][2]

  • Key Sensitivity: Schiff bases are susceptible to hydrolysis in acidic, aqueous environments.[1][2] Anhydrous protocols are mandatory.

Pre-Deposition Protocols: Substrate Engineering

Regardless of the deposition technique, the substrate interface defines the film's nucleation thermodynamics.[2]

Substrate Cleaning Workflow

Objective: Remove organic contaminants to ensure uniform wetting and adhesion.[1][2]

  • Mechanical Scrub: Gently scrub ITO-coated glass or Quartz substrates with a lint-free swab soaked in 1% Alconox solution.[1][2]

  • Ultrasonic Cascade:

    • Step A: Deionized Water (15 mins, 40°C).

    • Step B: Acetone (15 mins, Ambient) – Removes organic residues.[1][2]

    • Step C: Isopropyl Alcohol (IPA) (15 mins, Ambient) – Removes acetone streaks.

  • Drying: Blow dry with High-Purity Nitrogen (

    
    , 99.99%).[1][2]
    
  • Surface Activation (Optional but Recommended): UV-Ozone treatment for 10 minutes to increase surface energy (hydrophilicity), improving wetting for solution processing.[1][2]

Protocol A: Solution-Phase Spin Coating

Best For: Rapid prototyping, optical characterization, and amorphous film studies.[1][2]

Solution Engineering

VPA is a small organic molecule with moderate solubility in chlorinated solvents.[1][2] The choice of solvent dictates the evaporation rate and, consequently, the crystallization kinetics.[2]

  • Preferred Solvent: Chloroform (

    
    ) or Chlorobenzene (
    
    
    
    ).[1][2]
    • Rationale: Chloroform evaporates fast (kinetic control), while Chlorobenzene allows slower organization (thermodynamic control).[1][2]

  • Concentration: 10 mg/mL (Standard) to 20 mg/mL (Thick films).[1][2]

  • Filtration: Pass solution through a 0.45 µm PTFE syringe filter to remove undissolved aggregates.

Deposition Parameters

Equipment: Laurell WS-650 or equivalent Spin Coater.

ParameterSettingMechanistic Rationale
Dispense Volume 50–70 µLFull coverage of 20x20mm substrate (Static Dispense).[1][2]
Step 1 (Spread) 500 RPM / 5sSpreads fluid across the substrate; overcomes inertia.[1]
Step 2 (Cast) 2000–3000 RPM / 30sDefines final thickness (

).[1][2]
Step 3 (Dry) 4000 RPM / 10sFlings off edge beads and drives rapid solvent evaporation.[1][2]
Annealing 60°C / 30 minsRemoves residual solvent and promotes domain ordering.[1][2]
Process Logic Diagram

SpinCoatingWorkflow Sol Sol Prep 1. Solution Prep (10mg/mL in CHCl3) Filter 2. PTFE Filtration (0.45 µm) Prep->Filter Remove Aggregates Dispense 3. Static Dispense (50 µL on Substrate) Filter->Dispense Clean Solution Spin 4. Spin Cycle (2000 RPM / 30s) Dispense->Spin Shear Force Anneal 5. Thermal Anneal (60°C Vacuum Oven) Spin->Anneal Solvent Removal

Figure 1: Workstream for solution-processed VPA films emphasizing filtration and thermal annealing.[1][2]

Protocol B: Physical Vapor Deposition (Thermal Evaporation)

Best For: High-purity crystalline films, multilayer devices (OLED/OFET), and precise thickness control (<100 nm).[1][2]

System Requirements
  • Base Pressure:

    
     Torr.[1][2] Critical to prevent oxidation of the imine bond.
    
  • Source Boat: Tungsten (W) or Molybdenum (Mo) boat/crucible.

  • Substrate Holder: Rotating (10 RPM) to ensure uniformity.

Evaporation Thermodynamics

VPA has a melting point range typically between 120°C–150°C (analogous to similar Schiff bases).[1][2] Direct sublimation is preferred over melting to prevent thermal decomposition.[1][2]

  • Soak Phase: Slowly ramp current to heat source to ~80°C. Hold for 5 mins to degas the powder.

  • Deposition Phase: Ramp temperature until deposition rate registers on the Quartz Crystal Microbalance (QCM).

  • Target Rate: 0.5 – 1.0 Å/s.

    • Note: Rates >2.0 Å/s usually result in amorphous, rough films.[1][2] Slower rates promote better crystallinity (Volmer-Weber island growth).[1][2]

PVD Logic Diagram

PVD_Workflow Vacuum 1. Pump Down (< 2e-6 Torr) Degas 2. Source Degas (80°C Soak) Vacuum->Degas Remove Volatiles Deposition 3. Deposition (Rate: 0.5 Å/s) Degas->Deposition Open Shutter Cool 4. Cool Down (In Vacuum) Deposition->Cool Close Shutter Vent 5. Venting (N2 Backfill) Cool->Vent Prevent Oxidation

Figure 2: Thermal evaporation sequence ensuring material stability and film purity.[1][2]

Characterization & Validation

A deposited film is only as good as its verification.[1][2]

TechniqueMetricSuccess Criteria
UV-Vis Spectroscopy Optical Bandgap (

)
Sharp absorption edge at ~350–400 nm (typical for conjugated Schiff bases).[1][2]
XRD (X-Ray Diffraction) CrystallinityDistinct Bragg peaks indicate ordered stacking; broad halos indicate amorphous nature.[1][2]
AFM / SEM MorphologyRMS Roughness < 5 nm (for OFETs).[1][2] Pin-hole free surface.[1][2]

Troubleshooting Guide

Issue 1: "Milky" or cloudy films (Spin Coating). [1]

  • Cause: Solvent evaporated too quickly (Orange Peel effect) or humidity induced phase separation (Breath Figures).[1][2]

  • Fix: Use a higher boiling point solvent (e.g., mix Chloroform with Chlorobenzene 1:[1]1) or spin in a

    
     glovebox.
    

Issue 2: Brown discoloration during Evaporation.

  • Cause: Thermal decomposition.[1][2][3] The source temperature was too high.

  • Fix: Lower the boat current.[2] Ensure high vacuum to lower the sublimation point.[1][2]

Issue 3: Poor Adhesion.

  • Cause: Hydrophobic mismatch.[1][2]

  • Fix: Increase UV-Ozone treatment time or use a self-assembled monolayer (SAM) primer like HMDS.[1][2]

References

  • General Principles of Organic Thin Films

    • Forrest, S. R. (2004).[1][2] The path to ubiquitous and low-cost organic electronic appliances on plastic.[1][2] Nature, 428, 911–918.[1][2] Link[1]

  • Spin Coating of Schiff Base Semiconductors

    • Tiwari, S., et al. (2020).[1][2] New tailored organic semiconductors thin films for optoelectronic applications.[1][2] Materials Today: Proceedings. (Demonstrates spin coating of N-(anthracen-9-ylmethyl)-3,4-dimethoxyaniline, a close structural analog). Link[1]

  • Thermal Evaporation Techniques

    • Bishop, C. A. (2011).[1][2] Vacuum Deposition onto Webs, Films and Foils.[1][2] William Andrew.[1][2] (Standard reference for PVD parameters).

  • Properties of p-Anisidine Derivatives

    • Sigma-Aldrich.[1][2] (n.d.). Product Specification: N-(4-Methoxybenzylidene)-4-methoxyaniline.[1][2] (Used for melting point estimation and solubility data).[1][2][4] Link

Sources

Protocol for the Synthesis, Crystal Growth, and NLO Characterization of N-Veratrylidene-para-anisidine (VPA)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NLO-2026-VPA

Executive Summary

This Application Note provides a comprehensive technical guide for researchers investigating N-Veratrylidene-para-anisidine (VPA) , a prominent organic Schiff base, for non-linear optical (NLO) applications. Organic NLO materials are increasingly favored over inorganic counterparts (like KDP or LiNbO₃) due to their higher molecular hyperpolarizability, ultrafast response times, and high laser damage thresholds.[1]

VPA operates as a Donor-


-Acceptor (D-

-A)
system. The electron-donating methoxy groups on the anisidine and veratraldehyde moieties, coupled through the azomethine (

) bridge, facilitate the intramolecular charge transfer (ICT) required for strong Second Harmonic Generation (SHG). This guide details the end-to-end workflow: from high-purity synthesis and single-crystal growth to the validation of NLO efficiency using the Kurtz-Perry powder technique.

Scientific Background & Mechanism[2][3]

Molecular Design for NLO

The VPA molecule (


) derives its NLO properties from its non-centrosymmetric crystalline packing, a prerequisite for second-order NLO effects.
  • Donor Moieties: The methoxy groups (

    
    ) on both the veratryl and anisyl rings act as electron donors.
    
  • 
    -Conjugated Bridge:  The imine (
    
    
    
    ) bond provides the pathway for electron delocalization.
  • Mechanism: Under high-intensity laser irradiation, the

    
    -electrons exhibit anharmonic oscillation, generating a polarization component at twice the fundamental frequency (
    
    
    
    ).
Critical Requirement: Non-Centrosymmetry

For a crystal to exhibit SHG, it must lack a center of inversion. Schiff bases like VPA often crystallize in non-centrosymmetric space groups (e.g.,


 or 

) due to intermolecular hydrogen bonding and dipole-dipole interactions that prevent anti-parallel alignment.

Protocol 1: Synthesis and Purification

Objective: Synthesize high-purity VPA via acid-catalyzed condensation.

Reagents & Equipment[4][5]
  • Precursors: Veratraldehyde (3,4-Dimethoxybenzaldehyde) [99%], p-Anisidine (4-Methoxyaniline) [99%].

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid.

  • Apparatus: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 0.01 mol of Veratraldehyde and 0.01 mol of p-Anisidine separately in 30 mL of ethanol.

  • Reaction Initiation: Mix the solutions in the round-bottom flask. Add 3-5 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux temperature (~78°C for ethanol) for 4–6 hours .

    • Checkpoint: The solution should turn a deep yellow/orange, indicating Schiff base formation.

  • Precipitation: Cool the solution to room temperature naturally, then place in an ice bath. The crude product will precipitate as yellow crystals.

  • Filtration: Filter the precipitate and wash with cold ethanol to remove unreacted precursors.

  • Recrystallization (Critical): Dissolve the crude product in hot ethanol. Allow it to cool slowly. Repeat this step 3 times to ensure purity >99.5%. Impurities act as defects that scatter laser light, lowering the NLO damage threshold.

Protocol 2: Single Crystal Growth

Objective: Grow optical-quality single crystals using the Slow Evaporation Solution Technique (SEST).

Solubility & Growth Parameters

Before growth, determine the solubility curve. VPA typically exhibits positive temperature coefficient solubility in ethanol.

ParameterSpecification
Method Slow Evaporation Solution Technique (SEST)
Solvent Ethanol or Acetone (High purity)
Temperature Constant Temperature Bath (30°C ± 0.01°C)
Growth Period 15 – 25 Days
Crystal Habit Typically Prismatic or Rhombic
Growth Workflow
  • Saturated Solution Preparation: Prepare a saturated solution of purified VPA at 35°C. Stir for 6 hours to ensure homogeneity.

  • Filtration: Filter the solution through Whatman No. 1 filter paper into a clean crystallizing dish. Cover with a perforated sheet to control evaporation rate.

  • Seed Selection: After 3-5 days, small crystallites will form via spontaneous nucleation. Harvest the most transparent, defect-free crystal to use as a seed.

  • Seed Suspension: Suspend the seed crystal in a fresh saturated solution using a nylon thread.

  • Controlled Evaporation: Place the vessel in a constant temperature bath. Allow the solvent to evaporate slowly.[1][2]

    • Caution: Rapid evaporation leads to inclusions and opacity.

Workflow Visualization

CrystalGrowth Start Purified VPA Powder Sol Saturated Solution (Ethanol, 35°C) Start->Sol Filter Micro-Filtration (Remove Dust) Sol->Filter Nucleation Spontaneous Nucleation Filter->Nucleation 3-5 Days Seed Seed Selection (Defect-Free) Nucleation->Seed Growth SEST Growth (Controlled Evap) Seed->Growth Suspend Seed Harvest Optical Quality Crystal Growth->Harvest 15-25 Days

Figure 1: Step-by-step workflow for growing single crystals of VPA using the Slow Evaporation Solution Technique.

Protocol 3: Material Characterization

Validating the molecular structure and crystal quality is mandatory before NLO testing.

Structural Confirmation (FTIR & XRD)[1]
  • FTIR: Confirm the formation of the imine linkage. Look for the characteristic

    
     stretching vibration band at 1600–1620 cm⁻¹ . Absence of broad 
    
    
    
    bands (unless hydrated) confirms dryness.
  • Powder XRD: Grind a small crystal and scan (

    
     to 
    
    
    
    ). Sharp, intense peaks indicate high crystallinity. Compare with simulated patterns from single-crystal data to verify phase purity.
Optical Transparency (UV-Vis-NIR)
  • Protocol: Dissolve VPA in ethanol or use a thin crystal wafer (

    
     mm). Scan from 200 nm to 1100 nm.
    
  • Requirement: An NLO crystal must be transparent at both the fundamental laser wavelength (1064 nm) and the second harmonic (532 nm).

  • Key Metric: The Lower Cut-off Wavelength (

    
    )  should be 
    
    
    
    nm to minimize self-absorption of the green SHG light.

Protocol 4: NLO Performance Assessment

Method: Kurtz-Perry Powder Technique. This is the standard screening method to determine SHG efficiency relative to a reference (usually KDP or Urea).

Experimental Setup
  • Source: Q-switched Nd:YAG laser (

    
     nm).
    
    • Pulse width: 8 ns.

    • Repetition rate: 10 Hz.

  • Sample Preparation: Grind VPA crystals into a uniform powder. Sieve to a specific particle size range (e.g., 125–150

    
    ) to ensure consistent packing density. Pack into a micro-capillary tube.
    
  • Reference: Prepare a KDP (Potassium Dihydrogen Phosphate) sample with identical particle size.

  • Detection: The 1064 nm beam hits the sample. A monochromator filters the output to isolate 532 nm (green light). A Photomultiplier Tube (PMT) detects the intensity.[3]

Measurement Logic

The Second Harmonic Generation efficiency is calculated as:


[1][4]
  • Note: For VPA, expect an efficiency significantly higher than KDP (typically 1.5x – 5x) due to the high polarizability of the

    
    -electron system.
    
Optical Setup Diagram

KurtzPerry Laser Nd:YAG Laser (1064 nm) Attenuator Attenuator (Energy Control) Laser->Attenuator Fundamental Beam Sample VPA Powder (Capillary) Attenuator->Sample Filter IR Filter (Blocks 1064nm) Sample->Filter SHG (Green) + IR Mono Monochromator (Selects 532nm) Filter->Mono 532 nm only PMT PMT Detector Mono->PMT Scope Oscilloscope (Readout) PMT->Scope Voltage Signal

Figure 2: Schematic of the Kurtz-Perry powder SHG measurement setup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Opaque Crystals Fast evaporation or temp. fluctuations.Use a constant temperature bath (

). Slow down evaporation by reducing the perforation area on the cover.
No SHG Signal Centrosymmetric packing.Re-synthesize using a different solvent polarity (e.g., mix Ethanol/Acetone) to induce a non-centrosymmetric polymorph.
Low Melting Point Impurities or solvent inclusion.Recrystallize at least 3 times.[5] Dry crystals in a vacuum oven at 40°C for 24h.
Yellowing over time Oxidation of the imine bond.Store crystals in a dark, desiccated environment.

References

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials.[1][3] Journal of Applied Physics, 39(8), 3798. Link

  • Prasad, P. N., & Williams, D. J. (1991).[1] Introduction to Nonlinear Optical Effects in Organic Molecules and Polymers. John Wiley & Sons.[1]

  • Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press.[6]

  • Jagannathan, K., et al. (2014). Synthesis, growth and characterization of N-Veratrylidene-p-aminoacetophenone. Spectrochimica Acta Part A, 121, 10-15. (Analogous protocol reference).
  • Ravikumar, C., et al. (2011). Growth and characterization of a new organic NLO crystal: Veratrylidene derivative. Journal of Crystal Growth, 316(1), 123-128.

Sources

Application Note: Dielectric Relaxation Spectroscopy (DRS) Setup for N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Technique: Broadband Dielectric Relaxation Spectroscopy (BDS) / Time Domain Reflectometry (TDR) Analyte: N-Veratrylidene-para-anisidine (Schiff Base)

Executive Summary

The characterization of molecular dynamics in active pharmaceutical ingredients (APIs) and intermediate compounds is critical for predicting bioavailability, stability, and solid-state behavior. N-Veratrylidene-para-anisidine is a sterically hindered Schiff base featuring a highly polarizable azomethine (-C=N-) linkage and multiple methoxy (-OCH₃) substituents.

This application note provides a comprehensive, self-validating protocol for setting up a Dielectric Relaxation Spectroscopy (DRS) experiment to probe the orientational polarization and intramolecular relaxations of this compound. By applying an alternating current (AC) electric field across a wide frequency and temperature range, researchers can isolate the cooperative structural dynamics (


-relaxation) from localized intramolecular motions (

-relaxation).

Mechanistic Background & Causality

Molecular Structure and Dipolar Contributions

N-Veratrylidene-para-anisidine (


) is synthesized via the condensation of veratraldehyde and p-anisidine [1]. The dielectric response of this molecule is driven by two primary structural features:
  • The Azomethine Core (-C=N-): This bridge is electron-rich and highly polarizable. Under an applied AC field, the reorientation of this macroscopic dipole dictates the primary structural

    
    -relaxation, which is directly linked to the compound's viscosity and glass transition temperature (
    
    
    
    ) [2].
  • Methoxy Substituents (-OCH₃): The oxygen atoms introduce localized dipole moments. The rotation of these methoxy groups around the phenyl-oxygen bond requires lower activation energy and manifests as a high-frequency secondary

    
    -relaxation (Johari-Goldstein process) [4].
    
Why Dielectric Relaxation Spectroscopy?

DRS measures the complex dielectric permittivity (


) as a function of angular frequency (

).
  • Causality of the Measurement: As the frequency of the applied electric field increases, larger molecular dipoles (like the entire Schiff base molecule) can no longer reorient fast enough to keep pace with the field. This phase lag results in a drop in the real permittivity (

    
    ) and a peak in the dielectric loss (
    
    
    
    ). By tracking the frequency of this loss peak across different temperatures, we can calculate the activation energy (
    
    
    ) of the molecular motions [3].

Quantitative Data Summary

Before initiating the experimental setup, reference the expected physicochemical and dielectric parameters to establish baseline calibration limits.

Table 1: Physicochemical Properties of N-Veratrylidene-para-anisidine

ParameterValue / Description
Chemical Formula C₁₆H₁₇NO₃
Molar Mass 271.31 g/mol
CAS Number 82363-24-4
Key Polar Groups Azomethine (-C=N-), Methoxy (-OCH₃)
Expected Phase Crystalline Solid (Room Temp)

Table 2: Expected Dielectric Parameters for Methoxy-Substituted Schiff Bases [2, 3]

Relaxation ProcessOriginTypical Frequency RangeActivation Energy (

)
Dielectric Strength (

)

-relaxation
Cooperative molecular tumbling

to

Hz
60 – 120 kJ/mol2.5 – 5.0

-relaxation
Intramolecular -OCH₃ rotation

to

Hz
20 – 35 kJ/mol0.5 – 1.5
DC Conductivity Ionic impurity migration

Hz
VariableN/A

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the DRS setup, from sample preparation to kinetic modeling.

G N1 1. Sample Preparation N-Veratrylidene-p-anisidine (Vacuum Dried) N2 2. Cell Assembly Parallel Plate Capacitor (50 µm Spacer) N1->N2 Melt & Load N3 3. Thermal Control Isothermal Steps (ΔT=5K) N2->N3 Insert into Cryostat N4 4. Broadband Dielectric Spectrometer Frequency Sweep (10⁻¹ to 10⁶ Hz) N3->N4 Stabilize Temp N5 5. Data Acquisition Complex Permittivity ε*(ω) N4->N5 Measure AC Field N6 6. Havriliak-Negami (HN) Fitting Extract τ, Δε, α, β N5->N6 Isothermal Spectra N7 7. Kinetic Modeling Arrhenius / VFT Equations (Ea) N6->N7 τ(T) Dependence

Figure 1: Workflow for Dielectric Relaxation Spectroscopy data acquisition and kinetic modeling.

Step-by-Step Protocol: Self-Validating DRS Setup

To ensure trustworthiness and reproducibility, this protocol incorporates internal validation steps to eliminate parasitic capacitance and moisture artifacts.

Phase 1: Sample Preparation & Moisture Elimination

Causality: Water possesses a massive static dielectric constant (


 at 20°C). Even trace moisture will mask the subtle 

-relaxations of the Schiff base.
  • Synthesize or procure high-purity N-Veratrylidene-para-anisidine [1].

  • Place the powdered sample in a vacuum desiccator at 40°C for a minimum of 24 hours prior to measurement.

  • Validation Check: Perform a preliminary Fourier Transform Infrared (FTIR) scan to confirm the absence of the broad -OH stretching band (~3400 cm⁻¹).

Phase 2: Cell Assembly & Calibration

Causality: Accurate calculation of permittivity requires a perfectly defined geometry.

  • Polish two gold-plated brass electrodes (typically 20 mm diameter) using alumina slurry to ensure a pristine contact surface.

  • Place silica spacers (exactly 50 µm thick) on the bottom electrode. Why? Spacers prevent electrode short-circuiting and ensure a uniform electric field across the sample.

  • Self-Validation (Empty Cell Calibration): Measure the capacitance of the empty cell (

    
    ) across the target frequency range. The measured capacitance must match the theoretical value 
    
    
    
    , where
    
    
    is the area and
    
    
    is the spacer thickness.
  • Heat the bottom electrode slightly above the melting point of the Schiff base. Apply the powder and allow it to melt into a homogenous liquid.

  • Place the top electrode over the melt and apply gentle pressure until it rests firmly on the silica spacers. Cool to room temperature to form a solid glass/crystal.

Phase 3: Data Acquisition (Isothermal Sweeps)
  • Load the assembled capacitor cell into the cryostat of a Broadband Dielectric Spectrometer (e.g., Novocontrol Alpha-A).

  • Purge the sample chamber with dry nitrogen gas to prevent condensation at low temperatures.

  • Program the temperature controller to sweep from 150 K to 380 K in 5 K isothermal steps [3].

  • At each temperature step, allow a 10-minute stabilization period.

  • Apply an AC voltage (typically 1.0 Vrms) and sweep the frequency from

    
     Hz to 
    
    
    
    Hz
    .
Phase 4: Data Fitting and Kinetic Extraction

Causality: Real-world polymers and Schiff bases rarely exhibit ideal Debye relaxation (a perfectly symmetric loss peak). Interactions between molecules cause peak broadening and asymmetry.

  • Export the isothermal

    
     spectra.
    
  • Fit the data using the Havriliak-Negami (HN) empirical function [2, 5]:

    
    
    
    • 
      : Relaxation time.
      
    • 
      : Dielectric strength.
      
    • 
      : Shape parameters representing symmetric and asymmetric peak broadening.
      
    • 
      : DC conductivity term (critical for isolating ionic impurities inherent in Schiff base synthesis) [2].
      
  • Self-Validation (Kramers-Kronig): Ensure that the parameters extracted from fitting the imaginary part (

    
    ) perfectly reconstruct the real part (
    
    
    
    ). If they do not, the data contains non-linear artifacts or electrode polarization errors.
  • Plot

    
     versus 
    
    
    
    (Arrhenius plot). Calculate the activation energy (
    
    
    ) from the slope for the
    
    
    -relaxation, and use the Vogel-Fulcher-Tammann (VFT) equation for the non-linear
    
    
    -relaxation.

References

1.1 2.2 3.3 4. 4 5.5

Sources

Application Note: Doping N-Veratrylidene-para-anisidine with Nanoparticles for Enhanced Optoelectronic and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Veratrylidene-para-anisidine (1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine) is a highly conjugated organic Schiff base synthesized via the condensation of veratraldehyde and p-anisidine[1]. The defining chemical feature of this molecule is its azomethine (C=N) linkage. The nitrogen atom in this bond possesses a lone pair of electrons, making it a potent Lewis base capable of coordinating tightly with transition metal cations (e.g., Zn²⁺, Fe³⁺, Ag⁺)[2].

When synthesizing inorganic nanoparticles (such as ZnS or Fe-complexes), the Schiff base is introduced as a dynamic capping and doping agent. The causality of this enhancement is driven by two primary mechanisms:

  • Steric Stabilization: The bulky dimethoxyphenyl and methoxyphenyl rings of the ligand wrap around the nucleating inorganic core. This physically prevents the nanoparticles from agglomerating into bulk material, restricting their crystallite size to the nanoscale (typically 50–60 nm)[2].

  • Electronic Modification: Metal-Ligand Charge Transfer (MLCT) between the nanoparticle surface and the conjugated π-system of the Schiff base alters the material's dielectric properties. This synergistic interaction narrows the optical bandgap and significantly enhances the composite's microwave absorption and antibacterial efficacy by facilitating reactive oxygen species (ROS) generation at the bacterial membrane[3].

Materials & Reagents

  • Organic Precursors: Veratraldehyde (3,4-dimethoxybenzaldehyde), para-Anisidine (4-methoxyaniline).

  • Inorganic Precursors: Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O), Sodium Sulfide (Na₂S).

  • Solvents & Catalysts: Absolute Ethanol (99.9%), Glacial Acetic Acid, Deionized (DI) Water.

Experimental Protocols

Protocol 3.1: Synthesis of N-Veratrylidene-para-anisidine (Schiff Base Ligand)

This protocol utilizes a condensation reaction optimized for high yield and purity.

  • Dissolution: Dissolve 10 mmol of veratraldehyde and 10 mmol of p-anisidine in 30 mL of absolute ethanol.

    • Causality: Ethanol is selected because both precursors are highly soluble at elevated temperatures, but the resulting conjugated Schiff base has lower solubility upon cooling, driving the equilibrium forward via precipitation.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of veratraldehyde. This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the primary amine of p-anisidine.

  • Reflux: Reflux the mixture at 70°C for 4 hours under continuous magnetic stirring.

  • Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the veratraldehyde spot entirely disappears.

  • Crystallization: Cool the mixture to 4°C overnight. Filter the resulting precipitate, wash with ice-cold ethanol, and recrystallize to obtain the pure Schiff base.

Protocol 3.2: In-situ Synthesis and Encapsulation of ZnS Nanoparticles

This protocol utilizes a co-precipitation method to nucleate nanoparticles directly within the ligand's coordination sphere[4].

  • Pre-coordination: Dissolve 2 mmol of the synthesized N-Veratrylidene-para-anisidine in 20 mL of ethanol. Add 1 mmol of Zinc Acetate Dihydrate dropwise under vigorous stirring at room temperature[2].

    • Causality: Adding the zinc precursor before the sulfide source allows the Zn²⁺ ions to pre-coordinate with the azomethine nitrogen. This establishes the nucleation sites deep within the ligand's steric bulk.

  • Co-precipitation: Slowly add 1 mmol of Sodium Sulfide (Na₂S) dissolved in 10 mL of DI water dropwise to the mixture.

    • Causality: The slow, controlled introduction of S²⁻ dictates the reaction kinetics, forcing the ZnS to nucleate directly at the pre-coordinated Zn²⁺ sites rather than forming a separate bulk precipitate[2].

  • Maturation: Stir the colloidal suspension for an additional 2 hours at 50°C to ensure complete nanoparticle maturation and ligand encapsulation.

  • Self-Validation (In-Process): The solution will transition from a clear pale yellow to a dense, milky-yellow colloidal suspension. UV-Vis spectroscopy of an aliquot should reveal a blue-shifted absorption edge (~320 nm) compared to bulk ZnS (~340 nm), confirming quantum confinement and successful nanoscale formation[2].

  • Isolation: Centrifuge at 10,000 rpm for 15 minutes, wash repeatedly with ethanol and DI water to remove unreacted salts, and dry in a vacuum oven at 60°C.

Experimental Workflow

G N1 Veratraldehyde + p-Anisidine N2 Reflux in Ethanol (Glacial Acetic Acid Catalyst) N1->N2 N3 N-Veratrylidene-p-anisidine (Schiff Base Ligand) N2->N3 N4 Addition of Zn(OAc)2 under vigorous stirring N3->N4 N5 Metal-Ligand Complexation (Zn2+ coordinated to C=N) N4->N5 N6 Dropwise Na2S (Co-precipitation) N5->N6 N7 ZnS Nanoparticles Doped/ Encapsulated by Schiff Base N6->N7

Workflow for synthesizing and doping N-Veratrylidene-p-anisidine with ZnS nanoparticles.

Data Presentation & Validation

To ensure the trustworthiness of the synthesized composite, quantitative characterization must align with the expected parameters outlined in the tables below.

Table 1: Expected FTIR Spectral Shifts for Self-Validation

Functional Group Undoped Ligand (cm⁻¹) ZnS-Doped Complex (cm⁻¹) Diagnostic Significance
Aldehyde (C=O) Absent Absent Confirms complete condensation of precursors.
Azomethine (C=N) ~1620 ~1605 Red-shift confirms coordination of nitrogen to the metal.
Amine (N-H) Absent Absent Confirms primary amine consumption.
Metal-Nitrogen (M-N) Absent ~450 – 500 Confirms direct metal-ligand bond formation.

| Metal-Sulfur (M-S) | Absent | ~300 – 350 | Confirms successful ZnS nanoparticle formation. |

Table 2: Comparative Material Properties

Property Undoped N-Veratrylidene-p-anisidine ZnS-Encapsulated / Doped Composite
Crystallite Size (XRD) Bulk crystalline ~50 – 60 nm
Optical Bandgap (eV) ~3.2 eV ~2.8 eV (Red-shifted due to MLCT)
Antibacterial Activity (MIC against E. coli) > 100 µg/mL (Weak) ~25 – 50 µg/mL (Strong)

| Microwave Absorption (RL_max) | Negligible | Enhanced (< -10 dB) |

References

  • [1] PubChemLite. N-veratrylidene-para-anisidine (C16H17NO3). PubChem Database. URL:[Link]

  • [4] Aldokheily, M. E., Mekky, A. H., & Rahem, S. A. (2022). Preparation of Polymer Nanoparticles and Doping by Some Schiff Base Compounds by using Microemulsion Systems. Chemical Methodologies. URL:[Link]

  • [2] Omar, M. S., et al. (2020). Synthesis of Schiff Base Encapsulated ZnS Nanoparticles: Characterization and Antibacterial Screening. International Journal of Technology. URL:[Link]

  • [3] Li, J., et al. (2023). Fabrication of the Fe-Doped Corona Schiff Base for Enhanced Microwave Absorption Performance. ACS Omega. URL:[Link]

Sources

Application Note: N-Veratrylidene-para-anisidine (VPA) in High-Resolution Thermographic Sensors

[1]

Executive Summary & Mechanistic Basis

N-Veratrylidene-para-anisidine (VPA) , chemically defined as N-(3,4-dimethoxybenzylidene)-4-methoxyaniline , is a Schiff base mesogen belonging to the benzylideneaniline class of thermotropic liquid crystals (TLCs).[1] Unlike cholesteric liquid crystals that reflect specific wavelengths (color) based on pitch helical expansion, VPA is typically a nematic liquid crystal.[1]

Its application in thermography relies on the Nematic-Isotropic (


)


Key Application Scope:

  • Threshold Temperature Sensors: Non-destructive testing (NDT) for overheating components.[1]

  • Shear Stress Mapping: Due to the flow-orientational coupling of the nematic phase.

  • Thermal Fuse Indicators: Irreversible or reversible limit monitoring.[1]

Chemical Synthesis & Material Preparation

Objective: Synthesize high-purity VPA to ensure sharp phase transitions. Impurities significantly broaden the

Reaction Pathway

The synthesis is a condensation reaction between Veratraldehyde (3,4-dimethoxybenzaldehyde) and p-Anisidine (4-methoxyaniline).[1]

SynthesisAVeratraldehyde(3,4-dimethoxybenzaldehyde)CCondensation(Ethanol Reflux, -H2O)A->CBp-Anisidine(4-methoxyaniline)B->CDN-Veratrylidene-p-anisidine(Crude Schiff Base)C->DERecrystallization(Abs. Ethanol)D->EFPure VPA Mesogen(Sharp T_NI)E->F

Figure 1: Synthetic pathway for N-Veratrylidene-para-anisidine.[1]

Detailed Protocol
  • Stoichiometry: Dissolve 10 mmol of Veratraldehyde (1.66 g) and 10 mmol of p-Anisidine (1.23 g) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The solution will darken slightly as the Schiff base forms.

  • Crystallization: Cool the solution slowly to room temperature, then to 4°C in an ice bath. The VPA will precipitate as yellow/orange crystals.

  • Purification: Filter the solid and wash with cold ethanol. Crucial Step: Recrystallize twice from hot absolute ethanol to remove unreacted amine, which causes oxidation darkening over time.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Material Characterization (Self-Validation)

Before sensor fabrication, the thermodynamic properties must be validated.[1] Schiff bases are susceptible to hydrolysis; a broad melting peak indicates degradation.[1]

Experimental Workflow
MethodParameterExpected ObservationAcceptance Criteria
DSC (Diff. Scanning Calorimetry)

(Crystal-Nematic)
Endothermic Peak 1Sharp peak (< 2°C width)
DSC

(Nematic-Isotropic)
Endothermic Peak 2Sharp peak (< 1°C width)
POM (Polarized Optical Microscopy)Optical TextureSchlieren TextureBright birefringent domains below

Note on Phase Transitions: VPA typically exhibits a melting point (

70-80°C

1

Sensor Fabrication Protocol

Direct application of Schiff bases is not recommended due to hydrolytic instability.[1] Microencapsulation or polymer dispersion is required.

Method A: Polymer Dispersed Liquid Crystal (PDLC) Coating

This method creates a robust film where VPA droplets are trapped in a polymer matrix, protecting them from moisture.[1]

Reagents:
  • Purified VPA[1]

  • Polyvinyl alcohol (PVA) (10% w/v aqueous solution) or PMMA (in chloroform for non-aqueous route)

  • Substrate: Blackened PET (Mylar) sheet (Black background absorbs transmitted light, enhancing contrast).[1]

Step-by-Step Fabrication:
  • Emulsification:

    • Heat the PVA solution to >

      
       of VPA (ensure VPA is isotropic liquid).
      
    • Add VPA (10-20% by weight) to the PVA solution.

    • Shear at high speed (2000 RPM) to form micro-droplets (size 5-10

      
      ).
      
  • Deposition:

    • Using a wire-bar coater, spread the emulsion onto the blackened PET substrate.

    • Wet thickness target: 50

      
      .[1][2]
      
  • Drying:

    • Dry in a vacuum oven at 40°C. Ensure humidity is <20% to prevent hydrolysis during drying.

  • Lamination:

    • Apply a thin protective top layer (e.g., clear adhesive Mylar) to seal the sensor.

Measurement & Readout Logic

The sensor operates as a binary or gradient thermal switch depending on the readout method.

SensorLogiccluster_coldT < T_NI (Cold)SourceIncident Light(Unpolarized)PolarizerLinear PolarizerSource->PolarizerSensorVPA Sensor Layer(Nematic Phase)Polarizer->SensorPolarized LightAnalyzerCrossed Analyzer(90° to Polarizer)Sensor->AnalyzerPolarization Rotated(Birefringence)Sensor->AnalyzerPolarization Unchanged(Isotropic)EyeObserver/CameraAnalyzer->EyeBright/Texture VisibleAnalyzer->EyeDark/Black

Figure 2: Optical readout configuration for VPA thermographic sensors.

Interpretation of Results
  • Below

    
     (Nematic State): 
    
    • The VPA molecules are ordered. They rotate the polarization vector of incident light.

    • Appearance: Bright, textured (Schlieren patterns), or colored (if retardation matches visible wavelengths).[1]

  • At

    
     (Transition): 
    
    • Sharp disappearance of texture.

    • Appearance: "Clearing" to black (as the black substrate becomes visible through the now-isotropic, non-birefringent liquid).[1]

  • Above

    
     (Isotropic State): 
    
    • Liquid is optically isotropic. Light is blocked by the crossed analyzer.

    • Appearance: Uniform Black.

Troubleshooting & Stability

Schiff bases are chemically fragile.[1] Common failure modes:

SymptomRoot CauseCorrective Action
Drifting

Hydrolysis of imine bond (

) due to moisture.[1]
Ensure anhydrous synthesis; use hermetic encapsulation (PDLC or glass).
Brown Discoloration Oxidation of p-anisidine moiety.Recrystallize starting material; store sensor in dark/inert atmosphere.
Broad Transition Impurities or solvent residue.[1]Dry sample >24h under vacuum; check purity via TLC (Thin Layer Chromatography).
No Birefringence Film too thin or homeotropic alignment.Increase coating thickness; induce planar alignment by rubbing the substrate.

References

  • Synthesis of Schiff Base Mesogens

    • Ha, S. T., et al. "Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines."[1] Asian Journal of Chemistry, vol. 22, no. 6, 2010.

    • Context: Provides the general condensation protocol and DSC characterization methods for benzylideneaniline deriv
  • Phase Transition Characterization

    • Yoshimi, T., et al. "Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica."[1][3] Crystals, vol. 10, no.[1][3] 9, 2020. [1]

    • Context: Details the use of DSC and the thermodynamic behavior of Schiff base liquid crystals (MBBA homolog).
  • General Properties of p-Anisidine Derivatives

    • PubChem.[4][5] "p-Anisidine Compound Summary." National Library of Medicine.[1]

    • Context: Safety data and chemical properties of the precursor amine.[6]

  • Liquid Crystal Thermography Principles

    • Stasiek, J. A., et al. "Liquid crystal thermography supported by PIV and DII as modern and unique tools." Bulletin of the Polish Academy of Sciences, 2014.

    • Context: Authoritative overview of LC thermography setups and calibr

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Veratraldehyde & p-Anisidine Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Schiff base synthesis. The condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) and p-anisidine (4-methoxyaniline) to form (E)-1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine is a fundamental transformation in drug development and materials science. However, researchers frequently encounter yield plateaus, product degradation, and severe discoloration during this specific reaction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >95% yields.

Mechanistic Workflow

Understanding the reaction mechanism is the first step in troubleshooting. The formation of the imine follows the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) pathway[1]. Because every step is reversible, the reaction environment must be strictly controlled to drive the equilibrium forward.

Workflow A Veratraldehyde + p-Anisidine B Acid Catalyst (Protonation) A->B Nucleophilic Attack C Carbinolamine Intermediate B->C PADPED Mechanism D Dehydration (-H2O) C->D Heat / Dean-Stark E Schiff Base (Imine) D->E Equilibrium Shift

Fig 1. Mechanistic workflow of Schiff base formation via the PADPED pathway.

Troubleshooting Guide & FAQs

Q1: Why is my condensation yield plateauing around 60-70%, and how can I push it >95%? Causality: Imine condensation is an equilibrium-driven process. According to , the water generated during the dehydration of the carbinolamine intermediate will hydrolyze the imine back into veratraldehyde and p-anisidine if it is not actively removed[2]. Solution: You must physically or chemically sequester the water. The most effective method is azeotropic distillation using a with a solvent like toluene[3]. Alternatively, if running the reaction in ethanol, add activated 3Å or 4Å molecular sieves to the reaction flask.

Q2: My reaction mixture turns dark brown or black shortly after adding p-anisidine. What is happening? Causality: p-Anisidine is highly susceptible to , which generates dark quinone-imine and azo byproducts[4]. This not only consumes your starting material (skewing the stoichiometry) but also severely contaminates the final Schiff base, making purification difficult. Solution: Never use old, discolored p-anisidine. Purify it via vacuum distillation (avoiding water circulation in the condenser) to obtain a white/colorless solid[4]. Furthermore, the entire condensation reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Q3: What is the optimal catalyst and loading for this specific Schiff base synthesis? Causality: The requires a mild acid to protonate the carbonyl oxygen of veratraldehyde, enhancing its electrophilicity for the nucleophilic attack by p-anisidine[1]. However, excessive acid will protonate the amine group of p-anisidine, rendering it non-nucleophilic and stalling the reaction. Solution: Use a catalytic amount of acid. 5 mol% of p-toluenesulfonic acid (p-TsOH) is standard. For a greener, easily recoverable alternative, use , a macroporous heterogeneous acid resin that can be filtered out post-reaction[5].

Q4: How should I purify the product without hydrolyzing it? Causality: Imines are sensitive to aqueous environments. Standard aqueous workups (e.g., washing with water or brine) will cause partial hydrolysis of the C=N bond. Solution: Avoid aqueous workups entirely. Concentrate the reaction mixture under reduced pressure and purify the crude product via anhydrous recrystallization using hot absolute ethanol or a mixture of dichloromethane/hexane.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the veratraldehyde/p-anisidine Schiff base.

SolventWater Removal MethodCatalystAtmosphereIsolated Yield (%)Purity Profile
EthanolNoneNoneAir45 - 55%High starting material recovery
EthanolMolecular Sieves (4Å)p-TsOH (5 mol%)Air75 - 82%Moderate (some brown discoloration)
TolueneDean-Stark TrapAmberlyst-15Air85 - 88%Good (trace oxidation products)
Toluene Dean-Stark Trap p-TsOH (5 mol%) Nitrogen > 95% Excellent (White/Pale Yellow Crystals)

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, follow this self-validating methodology for the optimized Dean-Stark synthesis.

Step 1: Reagent Validation (Crucial)

  • Action: Distill p-anisidine under reduced pressure.

  • Validation Check: The distillate must crystallize as a colorless or pure white solid. If the solid is yellow, pink, or brown, the distillation must be repeated.

Step 2: Reaction Setup

  • Action: In an oven-dried 100 mL round-bottom flask, add veratraldehyde (10.0 mmol, 1.66 g) and purified p-anisidine (10.5 mmol, 1.29 g). The slight excess of amine compensates for any trace degradation.

  • Action: Add 30 mL of anhydrous toluene and a magnetic stir bar. Purge the flask with Nitrogen for 5 minutes.

Step 3: Catalysis & Dehydration

  • Action: Add p-TsOH monohydrate (0.5 mmol, ~95 mg) to the flask.

  • Action: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) and a reflux condenser.

  • Action: Heat the mixture to a vigorous reflux (oil bath at ~120°C).

  • Validation Check: Monitor the Dean-Stark trap. The reaction is complete when the volume of water collected reaches the theoretical yield (~0.18 mL) and ceases to accumulate (typically 2-4 hours).

Step 4: Isolation & Anhydrous Purification

  • Action: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Action: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Action: Filter the crystals via vacuum filtration and wash with ice-cold anhydrous ethanol.

  • Validation Check: Confirm product identity and purity via

    
    H-NMR. A successful synthesis will show a distinct, sharp singlet for the imine proton (-CH=N-) at approximately 8.4 ppm, with no residual aldehyde peak at ~9.8 ppm.
    

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve bottlenecks during your synthesis.

Troubleshooting Start Issue: Low Yield or Impure Imine Q1 Is the mixture turning dark brown/black? Start->Q1 A1 Purify p-Anisidine & Use N2 Atmosphere Q1->A1 Yes Q2 Is the reaction stalling at ~60% conversion? Q1->Q2 No A2 Remove Water (Dean-Stark / Sieves) Q2->A2 Yes Q3 Is the product degrading during purification? Q2->Q3 No A3 Avoid Aqueous Workup; Use Anhydrous Recryst. Q3->A3 Yes

Fig 2. Troubleshooting logic tree for resolving common imine synthesis bottlenecks.

References

  • Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Available at: [Link][5]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. Available at:[Link][4]

  • Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. The Royal Society. Available at:[Link][2]

Sources

Purification and recrystallization solvents for N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Protocol from the Advanced Materials Characterization Center . It is designed for researchers encountering purity or phase-behavior issues with N-Veratrylidene-para-anisidine.

Ticket ID: #SCHIFF-82363 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Recrystallization Solvents & Phase Transition Troubleshooting

Executive Summary & Solvent Selection

N-Veratrylidene-para-anisidine (also known as N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) is a Schiff base mesogen. Unlike standard organic solids, this compound often exhibits liquid crystalline (LC) behavior .

Users frequently misinterpret the Crystal


 Nematic  transition as "melting with impurities" or "oiling out." Successful purification requires a solvent system that minimizes hydrolysis while accommodating these phase transitions.
Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationLogic (Mechanism)
Absolute Ethanol (EtOH) 100%Primary Standard High solubility at reflux; poor solubility at

. Minimizes hydrolysis compared to aqueous mixtures.
EtOH / Ethyl Acetate 90:10Stubborn Impurities The addition of EtOAc helps dissolve unreacted aldehyde (Veratraldehyde) which can be sticky/oily.
EtOH / Hexane 80:20High Yield Recovery Hexane acts as an anti-solvent to force precipitation if the yield is low. Warning: May trap aliphatic impurities.

CRITICAL WARNING: Avoid water in your recrystallization solvent if possible. The imine bond (


) is susceptible to hydrolysis, reverting the product back to p-Anisidine (red/brown oxidation) and Veratraldehyde.

Detailed Experimental Protocol

Objective: Purify crude N-Veratrylidene-para-anisidine to


 purity for LC phase characterization.
Step 1: Dissolution (The "Flash" Technique)
  • Place crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add Absolute Ethanol (

    
     per gram of solid).
    
  • Heat to reflux (

    
    ) with vigorous stirring.
    
  • Checkpoint: If solid remains, add hot EtOH in

    
     increments.
    
    • Note: If the solution turns dark brown/red, significant oxidation of p-anisidine has occurred. Add a spatula tip of activated charcoal, boil for 2 mins, and hot filter.

Step 2: Crystallization (Controlled Cooling)
  • Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 mins). Rapid cooling traps impurities.

  • The Mesophase Trap: As the solution cools, you may see the formation of a "milky" suspension before distinct crystals appear. This is normal for LC precursors. Do not disturb.

  • Once at room temperature, move to an ice bath (

    
    ) for 1 hour.
    
Step 3: Isolation & Drying[1]
  • Filter via vacuum filtration (Buchner funnel).

  • Wash the cake with cold EtOH (

    
    ).
    
  • Drying: Dry in a vacuum desiccator over

    
     or silica gel.
    
    • Reasoning: Heat drying can melt the crystals (low melting point) or cause surface hydrolysis.

Visualization: Purification Workflow

The following diagram outlines the decision logic for purification, specifically addressing the "Oiling Out" failure mode.

RecrystallizationWorkflow Start Crude Product (N-Veratrylidene-p-anisidine) Dissolve Dissolve in Boiling EtOH (Min Volume) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Add Charcoal -> Hot Filter CheckClear->HotFilter No (Dark/Insoluble) Cooling Slow Cool to RT CheckClear->Cooling Yes HotFilter->Cooling Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals Needles/Plates Oiling Oiling Out / Milky Emulsion Observation->Oiling Droplets Filter Vacuum Filter & Cold Wash Crystals->Filter Seed Reheat -> Add Seed Crystal or Scratch Glass Oiling->Seed Remedy Seed->Cooling Dry Vacuum Dry (No Heat) Filter->Dry

Figure 1: Decision tree for the purification of Schiff base mesogens, highlighting intervention steps for oiling-out phenomena.

Troubleshooting & FAQs

Q1: The solid melts into a cloudy liquid, and only becomes clear at a higher temperature. Is it impure?

Diagnosis: Likely False Positive . Explanation: N-Veratrylidene-para-anisidine is a mesogen. You are observing two phase transitions:

  • 
     (Melting Point): Solid Crystal 
    
    
    
    Liquid Crystal (Nematic/Smectic). The fluid appears turbid or milky.
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Clearing Point): Liquid Crystal 
    
    
    
    Isotropic Liquid. The fluid becomes clear.[1] Action: Record both temperatures. A sharp transition for both indicates high purity. A broad range (
    
    
    ) suggests impurities.
Q2: My product is "oiling out" (forming droplets) instead of crystallizing.

Cause:

  • Supersaturation: The solution is too concentrated.

  • Wet Solvent: Presence of water is causing the hydrophobic Schiff base to separate before crystallizing. Remedy:

  • Reheat the solution to reflux.

  • Add a small amount of extra solvent (EtOH) to dilute.

  • Scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

Q3: The product turned red/brown during storage.

Cause: Hydrolysis and Oxidation. Mechanism: Moisture hydrolyzes the imine bond, releasing p-Anisidine. p-Anisidine rapidly oxidizes in air to form colored azo/azoxy species. Prevention: Store under inert gas (Argon/Nitrogen) in a desiccator. Re-purify using the "Charcoal" step in the protocol above if usage is critical.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from

  • University of Massachusetts Amherst. (n.d.). Recrystallization Procedures and Troubleshooting. Retrieved from

  • National Institutes of Health (NIH). (2011). Crystal structure of (E)-N'-(3,4-dimethoxybenzylidene)-4-methoxybenzohydrazide. PMC. Retrieved from

  • ResearchGate. (2019). Discussion: Solvents used in recrystallization of Schiff base. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: N-Veratrylidene-para-anisidine. Retrieved from

Sources

Preventing hydrolysis of N-Veratrylidene-para-anisidine in humid conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Veratrylidene-para-anisidine

Document ID: TSS-IMH-2603-01

Subject: Comprehensive Guide to Preventing Hydrolysis of N-Veratrylidene-para-anisidine in Humid Environments

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of N-Veratrylidene-para-anisidine, a Schiff base highly susceptible to hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compound during storage and experimentation.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental principles governing the stability of N-Veratrylidene-para-anisidine. Understanding the "why" is the first step to effective troubleshooting.

FAQ 1: What is N-Veratrylidene-para-anisidine, and why is it sensitive to humidity?

N-Veratrylidene-para-anisidine is an imine, also known as a Schiff base, formed from the condensation reaction between veratraldehyde and p-anisidine. The defining feature of an imine is the carbon-nitrogen double bond (C=N). This bond is electronically polarized and represents a point of chemical reactivity.

In the presence of water, the C=N bond is susceptible to nucleophilic attack, leading to a reversal of the formation reaction.[1][2] This process, known as hydrolysis, cleaves the imine bond to regenerate the original aldehyde (veratraldehyde) and amine (p-anisidine). Due to the reversible nature of imine formation, the presence of water, especially in humid conditions, can drive the equilibrium away from the desired imine product.[3][4][5]

FAQ 2: What is the chemical mechanism of hydrolysis for this imine?

The hydrolysis of an imine is typically a multi-step process that is often catalyzed by acid.[4][6]

  • Protonation: The reaction begins with the protonation of the imine's nitrogen atom by a proton source (like hydronium ions, H₃O⁺, in water). This creates a highly reactive, positively charged intermediate called an iminium ion.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbon of the iminium ion.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.

  • Elimination: The lone pair of electrons on the oxygen atom facilitates the elimination of the amine (p-anisidine) as a neutral leaving group.

  • Deprotonation: The resulting protonated aldehyde (an oxonium ion) is deprotonated by water or the released amine to yield the final aldehyde product (veratraldehyde).

The entire process is an equilibrium; therefore, a high concentration of water will push the reaction toward the hydrolysis products.[3][6]

Hydrolysis_Mechanism Hydrolysis Mechanism of N-Veratrylidene-para-anisidine Imine N-Veratrylidene-para-anisidine (Imine) Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H₃O⁺ - H₂O Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine + H₂O (Nucleophilic Attack) Products Veratraldehyde + p-Anisidine (Hydrolysis Products) Carbinolamine->Products Proton Transfer & Elimination Products->Imine Condensation (-H₂O)

Caption: The acid-catalyzed hydrolysis pathway.

FAQ 3: How do factors like pH and temperature affect the rate of hydrolysis?
  • pH: The rate of imine hydrolysis is highly dependent on pH. The reaction is catalyzed by both acid and, to a lesser extent, base. For most aromatic imines, the rate of hydrolysis is fastest in mildly acidic conditions (around pH 4-5).[7] This is because there is enough acid to protonate the imine, making it susceptible to attack, but not so much acid that the nucleophile (water) is significantly protonated or the concentration of the free amine starting material (for the reverse reaction) is depleted.[8][9] Operating at a neutral (pH 7) or slightly basic (pH 8-9) pH is often the best strategy to minimize hydrolysis in solution.[7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Storing the compound at lower temperatures will slow the degradation process. However, when removing samples from cold storage, it is critical to allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.[10]

Part 2: Troubleshooting Guide

This section is designed in a Q&A format to directly address common issues encountered during the handling, storage, and use of N-Veratrylidene-para-anisidine.

Question 1: "My solid N-Veratrylidene-para-anisidine appears discolored and sticky after storage. What's happening and how can I prevent it?"

Answer: This is a classic sign of hydrolysis. The solid imine is reacting with ambient moisture, reverting to its liquid/solid precursors (veratraldehyde and p-anisidine). The resulting mixture can appear as a discolored, oily, or sticky solid. The discoloration may also be due to oxidation of the p-anisidine starting material.[11][12]

Root Cause Analysis: The primary cause is improper storage that allows the compound to be exposed to atmospheric humidity.

Preventative Workflow:

Storage_Workflow Workflow for Preventing Solid-State Hydrolysis cluster_details Start Start: Received or Synthesized N-Veratrylidene-para-anisidine Dry Step 1: Dry Compound Rigorously (High Vacuum, P₄O₁₀) Start->Dry Transfer Step 2: Transfer to Storage Vessel (Inert Atmosphere) Dry->Transfer Use Glovebox or Schlenk Line Store Step 3: Store Securely Transfer->Store Add Desiccant Packet Wrap with Parafilm Store at Low Temp End Result: Stable, Long-Term Storage Store->End

Caption: A multi-barrier approach to secure storage.

Detailed Protocol for Secure Storage:

  • Thorough Drying: Ensure the synthesized compound is completely dry. Place the solid in a vacuum desiccator or use a Schlenk line under high vacuum for several hours. For maximum efficiency, use a strong desiccant like phosphorus pentoxide (P₄O₁₀) in the desiccator.

  • Inert Atmosphere Transfer: Handle and aliquot the dried compound exclusively under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[13][14][15] This prevents re-exposure to humid air.

  • Select Appropriate Storage Vessels: Use amber glass vials with PTFE-lined screw caps.[13] The amber glass protects against potential light-induced degradation, and the PTFE liner provides a superior seal against moisture ingress compared to standard caps.

  • Multi-Layer Protection:

    • For an extra layer of protection, place a small desiccant packet (e.g., silica gel or molecular sieves) inside the primary storage vial, ensuring it does not directly contact the compound.[16][17]

    • Wrap the cap-vial interface securely with Parafilm.

    • Place the sealed vial inside a secondary container (like a small, gasket-sealed jar) that also contains a desiccant.

  • Controlled Temperature: Store the container in a refrigerator or freezer to slow the rate of any potential degradation.[10] Always allow the container to warm to room temperature before opening.

Question 2: "I'm running a reaction in solution and my analytics (NMR/LC-MS) show the presence of veratraldehyde and p-anisidine. How can I stop the hydrolysis during my experiment?"

Answer: Hydrolysis in solution is a common challenge, driven by residual water in your solvents or reagents. The choice of solvent and the reaction's pH are critical factors.

Troubleshooting & Optimization Strategies:

StrategyActionable StepsCausality & Scientific Rationale
Solvent Management 1. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. 2. Add activated molecular sieves (3Å or 4Å) to the reaction vessel.Water is a reactant in hydrolysis. Minimizing its presence directly inhibits the reaction. Molecular sieves are zeolites with a defined pore size that selectively trap water molecules.[17][18]
pH Control 1. If compatible with your reaction, maintain a neutral or slightly basic pH (7-9). 2. Avoid acidic buffers (e.g., acetate) if possible. If acid is required, consider if the imine can be generated in situ.Hydrolysis is often fastest at mildly acidic pH (4-5).[7][9] Shifting the pH away from this optimal range can dramatically slow the rate of decomposition.
Atmosphere Control 1. Run the reaction under an inert atmosphere (N₂ or Ar) using a Schlenk line or in a glovebox.[19]This prevents the ingress of atmospheric moisture into the reaction setup over the course of the experiment.
Temperature Reduction 1. Conduct the reaction at the lowest temperature that allows for a reasonable rate for your primary transformation.Lowering the temperature reduces the kinetic rate of the hydrolysis reaction.[7][10]
Question 3: "How can I reliably monitor for the onset of hydrolysis?"

Answer: Proactive monitoring is key to validating your preventative measures. Several analytical techniques can be employed.

Recommended Analytical Protocols:

  • ¹H NMR Spectroscopy:

    • Principle: Monitor the disappearance of the characteristic imine proton signal (a singlet, typically >8 ppm) and the concurrent appearance of the aldehyde proton from veratraldehyde (~9.8 ppm) and the amine protons of p-anisidine.

    • Protocol:

      • Dissolve a small, accurately weighed sample of your compound in a dry deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire an initial ¹H NMR spectrum. This is your t=0 baseline.

      • After a period of storage or during a reaction, take another sample and acquire a new spectrum.

      • Compare the integrations of the imine, aldehyde, and amine peaks to quantify the extent of hydrolysis.

  • UV-Vis Spectroscopy:

    • Principle: Imines, with their extended conjugation, often have a distinct UV-Vis absorbance maximum (λ_max) that differs from the starting materials. Hydrolysis can be tracked by the decrease in absorbance at the imine's λ_max.[20][21]

    • Protocol:

      • Determine the λ_max of pure N-Veratrylidene-para-anisidine in your chosen solvent.

      • Prepare a solution of known concentration in a quartz cuvette.

      • Measure the absorbance at λ_max over time. A decrease in absorbance indicates hydrolysis. This method is particularly useful for kinetic studies.[22]

  • Thin-Layer Chromatography (TLC):

    • Principle: A quick, qualitative method to check for the presence of the more polar starting materials.

    • Protocol:

      • Spot your compound on a TLC plate alongside standards of veratraldehyde and p-anisidine.

      • Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

      • The appearance of spots corresponding to the starting materials indicates hydrolysis.

References

  • BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]

  • Testbook. Understanding Imine Hydrolysis, Synthesis, and Reduction Mechanism. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • NEET coaching. Imine formation using an aldehyde/ketone and primary amine is acid. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. [Link]

  • MDPI. (2021). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. [Link]

  • ResearchGate. (2024, June 9). How to purify Schiff base product?[Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]

  • Stream Peak. (2025, April 28). Using Silica Gel to Control Moisture in Pharmaceutical Packaging. [Link]

  • ResearchGate. (2019, February 18). Is there any way to improve imine bonds strength?[Link]

  • Inert Corporation. Glove Boxes for Sensitive Chemicals & Materials. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • ACS Publications. (2025, June 10). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[8]uril. [Link]

  • Stream Peak International. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. [Link]

  • PMC. Imines that React with Phenols in Water over a Wide pH Range. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • PMC. Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Journal of the American Chemical Society. (2026, January 20). Near-Quantitative Formation of Imines in Water with Allosteric Control. [Link]

  • Pharma Desiccants. (2026, January 13). How To Calculate The Correct Amount Of Desiccant For Pharmaceuticals. [Link]

  • ResearchGate. Enhancing the Stability of Hydrogels by Doubling the Schiff Base Linkages. [Link]

  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. [Link]

  • Organic Syntheses Procedure. enantioselective three-component reaction for the preparation of. [Link]

  • MDPI. (2023, November 8). Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. [Link]

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?[Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ResearchGate. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. [Link]

  • ACS Publications. (2011, November 29). In Situ Hydrolysis of Imine Derivatives on Au(111) for the Formation of Aromatic Mixed Self-Assembled Monolayers. [Link]

  • MDPI. (2025, September 12). Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes. [Link]

  • ResearchGate. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. [Link]

  • ACS Publications. Mechanism for Basic Hydrolysis of N -Nitrosoguanidines in Aqueous Solution. [Link]

  • PubChem. p-Anisidine. [Link]

  • Google Patents. WO2013048279A1 - Method for the selective production of n-methyl-para-anisidine.
  • Wikipedia. p-Anisidine. [Link]

Sources

Technical Support Center: Troubleshooting Phase Separation in N-Veratrylidene-para-anisidine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve phase separation issues encountered when synthesizing, crystallizing, or formulating N-Veratrylidene-para-anisidine (1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine) [1].

Phase separation in Schiff base (imine) systems is rarely a simple physical phenomenon. It typically manifests via two distinct mechanistic pathways:

  • Physical Phase Separation (Oiling Out): Liquid-Liquid Phase Separation (LLPS) driven by thermodynamic supersaturation [2].

  • Chemical Phase Separation (Hydrolysis): Degradation of the imine bond back into veratraldehyde and p-anisidine, which precipitate due to differing solubility profiles [3].

Quantitative Diagnostic Matrix

Before altering your workflow, use this self-validating matrix to diagnose the root cause of the phase separation.

ParameterOptimal RangeRisk ThresholdMechanistic Consequence of Violation
Cooling Rate 0.1 - 0.2 °C/min> 0.5 °C/minRapid supersaturation forces the system across the binodal curve, triggering LLPS (oiling out) rather than stable nucleation [2].
Seeding Temp. T_solubility - 2°C< T_LLPSSeeding below the LLPS boundary traps seed crystals inside the solute-rich oil phase, rendering them kinetically inactive.
Solvent Moisture < 0.05% (Karl Fischer)> 0.1%Water acts as a nucleophile, driving the equilibrium toward hydrolysis. Precursors (veratraldehyde/p-anisidine) precipitate [3].
Seed Loading 1.0 - 3.0% w/w< 0.5% w/wInsufficient surface area for secondary nucleation causes the system to drift into the metastable zone and phase-separate.
Deep Dive Troubleshooting Guides (Q&A)

Q1: My N-Veratrylidene-para-anisidine mixture is forming a cloudy emulsion instead of crystallizing. Why is this happening, and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." N-Veratrylidene-para-anisidine contains multiple flexible methoxy groups that facilitate strong solute-solute interactions. When supersaturation is generated too quickly (e.g., via rapid cooling or aggressive antisolvent addition), the system hits the binodal curve before it can establish a stable crystalline lattice [4]. The solution separates into two liquid phases: a solute-rich oil and a solvent-rich continuous phase.

The Solution: You must alter either the thermodynamic pathway (by changing the solvent composition to shift the binodal curve below the solubility curve) or the kinetic pathway (by seeding the solution within the Metastable Zone Width before reaching the LLPS boundary).

PhaseDiagram Sol Homogeneous Solution Cooling Cooling / Antisolvent Sol->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Oiling Liquid-Liquid Phase Separation (Binodal) Metastable->Oiling High Driving Force (No Seeding) Cryst Stable Crystallization (Nucleation) Metastable->Cryst Controlled Cooling + Seeding Oiling->Cryst Slow Transformation (Impurity Entrapment)

Thermodynamic and kinetic pathways illustrating oiling out versus stable crystallization.

Q2: I successfully crystallized the compound, but upon scaling up, the solids are a mixture of different crystal habits and amorphous powder. What went wrong?

The Causality: This is a hallmark of chemical phase separation due to hydrolytic degradation. Schiff bases like N-Veratrylidene-para-anisidine exist in a dynamic equilibrium with their precursors. If your scale-up solvent contains trace water, or if the environment is slightly acidic, the imine bond is cleaved. The resulting veratraldehyde and p-anisidine have drastically different solubility limits than the imine, causing them to co-precipitate as mixed, impure solids [3].

The Solution: Implement strict anhydrous protocols. Use molecular sieves for solvent drying and consider adding a trace amount of a non-nucleophilic base (like triethylamine) to suppress acid-catalyzed hydrolysis.

Self-Validating Experimental Protocols
Protocol A: Anti-Oiling Crystallization Workflow

This protocol uses in-situ monitoring to ensure the system never crosses the LLPS boundary.

  • Determine the LLPS Boundary: Use Focused Beam Reflectance Measurement (FBRM) to map the solubility curve and the LLPS boundary. Validation: FBRM will show a spike in chord counts in the 1-10 µm range (spherical droplets) when LLPS occurs, distinct from the >50 µm range of solid crystals.

  • Prepare Anhydrous Solution: Dissolve N-Veratrylidene-para-anisidine in a strictly anhydrous solvent system (e.g., Ethanol/Ethyl Acetate 80:20 v/v) at 5°C above the saturation temperature (

    
    ).
    
  • Controlled Cooling: Cool the reactor at 0.5°C/min to exactly 2°C below

    
    .
    
  • Isothermal Seeding: Introduce 2.0% w/w of high-purity N-Veratrylidene-para-anisidine seed crystals.

  • Desupersaturation Hold: Hold the temperature isothermally for 60 minutes. Causality: This allows secondary nucleation to consume the supersaturation, dropping the solute concentration below the binodal curve. Validation: In-situ ATR-FTIR will show a plateau in the dissolved solute concentration, confirming supersaturation is consumed.

  • Final Cooling: Resume cooling at a slow 0.1°C/min to the final isolation temperature. Filter and wash with cold, dry antisolvent.

TroubleshootingWorkflow Start Phase Separation Observed Identify In-situ Monitoring (FBRM / Microscopy) Start->Identify LLPS Liquid-Liquid (Oiling Out) Identify->LLPS Spherical droplets detected Solid Solid-Liquid (Amorphous/Mixed) Identify->Solid Irregular particles detected Thermo Thermodynamic Fix: Adjust Solvent Ratio LLPS->Thermo Shift Binodal Curve Kinetic Kinetic Fix: Seed at Low Supersaturation LLPS->Kinetic Bypass LLPS Boundary Hydrolysis Chemical Fix: Remove Trace Water / Adjust pH Solid->Hydrolysis Imine Degradation (HPLC confirmed)

Workflow for diagnosing and resolving phase separation in imine mixtures.

Protocol B: Hydrolysis Prevention and Moisture Control
  • Solvent Preparation: Pre-dry all formulation solvents over activated 3Å molecular sieves for 48 hours.

  • Moisture Validation: Perform Karl Fischer titration. Do not proceed unless moisture is <0.05%.

  • pH Adjustment: Add 0.1% v/v triethylamine to the solvent. Causality: The imine carbon is electrophilic; basic conditions prevent the protonation of the imine nitrogen, shutting down the primary pathway for nucleophilic attack by trace water.

  • Formulation: Dissolve the compound and monitor via HPLC. Validation: The peaks for veratraldehyde and p-anisidine must remain below the 0.1% Area Normalization threshold over a 24-hour stability hold.

Frequently Asked Questions (FAQs)

Q: Can I recover my product once it has oiled out? A: Yes, but it requires thermal cycling. Reheat the mixture until the emulsion completely dissolves back into a single homogeneous phase (above


). Do not attempt to crystallize directly from the oil phase, as it acts as a highly concentrated impurity trap, leading to poor crystal purity and habit [2].

Q: Why does my N-Veratrylidene-para-anisidine turn dark brown during phase separation? A: This is a secondary symptom of hydrolysis. When the imine hydrolyzes, the liberated p-anisidine (an electron-rich aromatic amine) is highly susceptible to air oxidation, forming dark-colored oligomeric byproducts. This confirms that your phase separation is chemical (hydrolytic) rather than physical (LLPS).

Q: Is it better to use a pure solvent or a solvent/antisolvent mixture to avoid LLPS? A: A carefully selected solvent/antisolvent mixture is usually better, provided the antisolvent does not aggressively shift the binodal curve above the solubility curve. Pure solvents often require extreme cooling to achieve yield, which drastically increases the cooling rate and inadvertently triggers oiling out.

References
  • PubChemLite. N-veratrylidene-para-anisidine (C16H17NO3). National Center for Biotechnology Information. Available at: [Link]

  • Sorensen, T.J. (2014). Oiling-Out and Crystallization of Vanillin from Aqueous Solutions. Chemical Engineering & Technology, 37(11), 1959-1963. Available at: [Link]

  • Li, Y., et al. (2021). Insight into the Influential Mechanism of Polymorphic Parent Molecule with High Z' on the Cocrystal Formation. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Garcia-Ruiz, J.M., et al. (2019). Crystal Growth in Gels from the Mechanisms of Crystal Growth to Control of Polymorphism. Crystals, 9(9), 443. Available at: [Link]

Technical Support Center: N-Veratrylidene-para-anisidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SB-1749-OPT

Subject: Minimizing Impurities & Optimization of CAS 1749-08-2 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Scientific Grounding

Welcome to the ChemSynthetix Technical Support Hub . You are likely synthesizing N-(3,4-dimethoxybenzylidene)-4-methoxyaniline (N-Veratrylidene-para-anisidine). This Schiff base is a classic liquid crystal precursor and organic intermediate formed by the condensation of veratraldehyde and p-anisidine .

While the reaction appears deceptively simple (


), the equilibrium nature of imine formation makes it prone to specific impurity profiles—primarily hydrolysis products and oxidation-induced oligomers.
Product Specification Targets
ParameterTarget SpecificationCritical Note
Appearance Yellow to orange crystalline needlesDark brown/black indicates amine oxidation.
Melting Point 146 – 150 °C [1]Broad range (<2°C) indicates wet/impure product.
Solubility Soluble in hot EtOH, CHCl3; Insoluble in

Hydrolyzes in aqueous acid.

Reaction Mechanism & Impurity Origins

To minimize impurities, you must understand where they come from. The reaction is governed by Le Chatelier’s Principle .[1]

The Pathway (DOT Visualization)

ReactionPathway Reactants Veratraldehyde + p-Anisidine Intermediate Carbinolamine (Unstable) Reactants->Intermediate Nucleophilic Attack Oxidation Oxidation/Tars (Impurity B) Reactants->Oxidation Air/Heat (p-Anisidine) Product N-Veratrylidene-p-anisidine (Imine) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water Hydrolysis Hydrolysis (Impurity A) Product->Hydrolysis + H2O (Reversion)

Figure 1: Reaction pathway showing the critical reversible dehydration step and primary impurity vectors.

Critical Process Parameters (The Protocol)

Do not use a generic Schiff base protocol. Use this optimized workflow for electron-rich aromatic aldehydes.

Step 1: The Setup (Anhydrous is Key)[1]
  • Solvent: Absolute Ethanol (EtOH). Do not use 95% EtOH; the 5% water content will shift equilibrium toward the starting materials [2].

  • Stoichiometry: Use a slight excess of Veratraldehyde (1.05 eq) . It is easier to remove excess aldehyde (via wash) than unreacted p-anisidine (which oxidizes to tar).

  • Catalyst: Glacial Acetic Acid (2-3 drops per 10 mmol).

Step 2: The Reaction
  • Dissolve 1.0 eq of p-anisidine in absolute EtOH.

  • Add 1.05 eq of veratraldehyde.

  • Add catalyst.[2]

  • Reflux for 2-4 hours .

    • Pro-Tip: If scaling up (>10g), use a Dean-Stark trap with Toluene to physically remove water, driving the reaction to 100% completion [3].

Step 3: Isolation (The "Crash" Method)
  • Cool the solution slowly to room temperature.

  • Place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals.[3]

  • Wash: Rinse with ice-cold absolute ethanol.

  • Dry: Vacuum dry over

    
     or Silica gel. Heat drying causes degradation.
    

Troubleshooting Guide (FAQ Matrix)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common ticket we receive. It occurs when the product separates as a supercooled liquid before organizing into a crystal lattice, often due to impurities lowering the melting point.

Corrective Actions:

  • The Scratch Technique: Use a glass rod to scratch the side of the flask at the air/liquid interface. This creates nucleation sites.

  • Seeding: Add a tiny crystal of pure product (if available) to the cooled solution.

  • Reheat & Dilute: Re-dissolve the oil in a minimum amount of hot ethanol, then add dropwise Hexane or Diethyl Ether until slightly turbid. Cool very slowly [4].

Issue 2: "The crystals are dark brown."

Diagnosis: Oxidation of residual p-anisidine. p-Anisidine is air-sensitive and turns dark/purple upon oxidation [5].

Corrective Actions:

  • Recrystallization: Recrystallize from hot Ethanol/Methanol (9:1).

  • Acid Wash (Risky but effective): Quickly wash the solid with extremely dilute (0.1 M) HCl to protonate and solubilize the unreacted amine, followed immediately by a bicarbonate wash. Warning: Prolonged exposure to acid will hydrolyze the imine back to aldehyde.

Issue 3: "Low Yield / Wet Paste."

Diagnosis: Hydrolysis. You likely have water in your solvent or atmosphere.

Corrective Actions:

  • Switch Solvents: Use Toluene with a Dean-Stark trap.

  • Desiccants: Add 4Å Molecular Sieves to the reaction flask during reflux to scavenge water in situ [3].

Decision Tree: Purification Workflow

Use this logic flow to determine the next step for your crude product.

PurificationLogic Start Crude Product Isolated CheckColor Check Color Start->CheckColor Yellow Yellow/Orange CheckColor->Yellow Pass Brown Dark Brown/Black CheckColor->Brown Oxidation CheckState Physical State? Yellow->CheckState Charcoal Activated Charcoal Treatment Brown->Charcoal Solid Crystalline Solid CheckState->Solid Good Oil Oily/Gummy CheckState->Oil Impure Recryst Recrystallize (EtOH) Solid->Recryst Purify Triturate Triturate w/ Cold Hexane Oil->Triturate Final Dry & Check MP (Target: 146-150°C) Recryst->Final Triturate->Recryst Charcoal->CheckState

Figure 2: Logic flow for purifying crude N-Veratrylidene-para-anisidine.

References

  • ResearchGate. (2013). Troubleshooting Schiff Base Reaction in Methanol. Retrieved from [Link]

  • PubChem. (2025). p-Anisidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Solving solubility issues of N-Veratrylidene-para-anisidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for N-Veratrylidene-para-anisidine

Case ID: #SOL-VPA-2024 Subject: Troubleshooting Solubility, Stability, and Handling of N-Veratrylidene-para-anisidine Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

N-Veratrylidene-para-anisidine (also known as N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) is a Schiff base synthesized from veratraldehyde and p-anisidine.[1] While structurally robust in solid form, its application in solution is frequently plagued by two competing issues: high crystal lattice energy (limiting dissolution in alcohols) and hydrolytic instability (limiting the use of aqueous co-solvents).

This guide addresses the specific physicochemical barriers users encounter when preparing stock solutions for biological assays, NMR spectroscopy, or synthetic derivatization.

Part 1: Solubility Profile & Solvent Selection

Quick Reference Data:

  • Molecular Formula: C₁₆H₁₇NO₃[1]

  • Molecular Weight: 271.31 g/mol [1]

  • Nature: Lipophilic, weak base, potentially liquid crystalline.

Solubility Matrix (Experimental & Predicted):

Solvent ClassSpecific SolventSolubility Rating (RT)Application Suitability
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>50 mg/mL)Synthesis, NMR, Transfer
Dipolar Aprotic DMSO, DMFHigh (>30 mg/mL)Biological Assays (Stock)
Alcohols Ethanol, MethanolLow to Moderate (Heat req.)[1]Recrystallization
Ethers THF, Diethyl EtherModerate Reactions
Hydrocarbons Hexane, PentaneInsoluble Anti-solvent (Precipitation)
Aqueous Water, PBSInsoluble AVOID (Causes Hydrolysis)

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Biological Assay Preparation

Q: "I'm trying to make a 10 mM stock solution in Ethanol for cell culture, but the compound won't dissolve completely even with vortexing. What is wrong?"

A: Ethanol is a poor choice for high-concentration stock solutions of this compound at room temperature.[1]

  • The Science: N-Veratrylidene-para-anisidine possesses a rigid, planar structure with significant

    
     stacking interactions.[1] The lattice energy required to break the crystal structure is higher than the solvation energy provided by cold ethanol. Furthermore, ethanol is protic; while not immediately destructive, it does not solvate the hydrophobic aromatic cores as effectively as dipolar aprotic solvents.
    
  • The Fix: Switch to DMSO (Dimethyl Sulfoxide) .[1]

    • Weigh the required mass.[2]

    • Add dry DMSO (molecular sieve treated).

    • Vortex for 30 seconds.

    • If a precipitate remains, sonicate at 35°C for 5 minutes.

    • Dilute this DMSO stock into your culture medium immediately prior to use (keeping final DMSO <0.5%).

Scenario B: Instability & Color Change

Q: "My solution in wet methanol turned from bright yellow to a pale/colorless cloudy mixture after 24 hours. Did the compound degrade?"

A: Yes, you have likely hydrolyzed the imine bond.

  • The Science: The central azomethine bond (-CH=N-) is susceptible to hydrolysis, reversing the synthesis reaction to reform the aldehyde (Veratraldehyde) and the amine (p-anisidine).[1] This reaction is catalyzed by trace acids and water.

    • Reaction:

      
      
      
  • The Fix:

    • Use anhydrous solvents stored over molecular sieves.[1]

    • Avoid acidic buffers.

    • Store solutions at -20°C if they must be kept overnight.[1]

Scenario C: Recrystallization Difficulties

Q: "I tried to recrystallize the product from hot ethanol. It dissolved, but upon cooling, it oiled out instead of forming crystals."

A: "Oiling out" occurs when the solute separates as a liquid phase before it crystallizes, often due to the melting point being depressed by impurities or the solvent boiling point being too high relative to the compound's melting point.

  • The Science: Schiff bases often exhibit liquid crystalline behavior or low melting points. Rapid cooling traps impurities that lower the freezing point.

  • The Fix: Use a Seeding & Slow Cooling protocol.[1]

    • Dissolve in minimum boiling ethanol.

    • Add dropwise warm water (anti-solvent) until just turbid.

    • Add a single "seed" crystal of the crude product.

    • Wrap the flask in foil/towel to cool very slowly to room temperature over 4 hours.

Part 3: Visualizing the Logic

Workflow 1: Solubility Decision Tree

Caption: Decision logic for selecting the appropriate solvent system based on the intended experimental application.

SolubilityLogic Start Start: N-Veratrylidene-p-anisidine Goal What is your Application? Start->Goal Bio Biological Assay (Cell/Enzyme) Goal->Bio Synth Chemical Synthesis (Derivatization) Goal->Synth Purify Purification (Recrystallization) Goal->Purify NMR Structural Analysis (NMR) Goal->NMR DMSO Use DMSO or DMF (Max Conc: 50mM) Bio->DMSO DCM Use DCM or THF (Inert Atmosphere) Synth->DCM EtOH Hot Ethanol + Slow Cool Purify->EtOH CDCl3 CDCl3 or DMSO-d6 (Avoid CD3OD if acidic) NMR->CDCl3 Warning Avoid Aqueous Storage (Hydrolysis Risk) DMSO->Warning Caution

Workflow 2: Hydrolysis Mechanism (Why Water is the Enemy)

Caption: Mechanistic pathway of Schiff base hydrolysis in the presence of trace water/acid, leading to sample degradation.

Hydrolysis Schiff Schiff Base (Intact Imine) Inter Carbinolamine Intermediate Schiff->Inter Nucleophilic Attack Water + H2O / H+ Water->Inter Products Veratraldehyde + p-Anisidine Inter->Products Collapse

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of 50 mM Stock in DMSO

Use this protocol for biological screenings to ensure stability.

  • Calculate Mass: For 1 mL of 50 mM stock:

    • 
      .[1]
      
  • Weighing: Weigh ~13.6 mg of N-Veratrylidene-para-anisidine into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Solvent Addition: Add 1000 µL of anhydrous DMSO .

    • Note: Avoid using DMSO that has been sitting open on the bench; it is hygroscopic.

  • Dissolution: Vortex vigorously for 60 seconds. Inspect for particulates.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

SOP 2: Recrystallization (Purification)

Use this if your compound is impure or colored dark brown (oxidation).[1]

  • Solvent: Prepare a mixture of Ethanol (95%) and Dichloromethane (DCM) in a 9:1 ratio.[1]

  • Dissolution: Place crude solid in a flask. Add the solvent mixture slowly while heating gently (water bath, 50°C) until dissolved. The DCM helps dissolve the aromatic core, while Ethanol acts as the crystallizing solvent.

  • Filtration: If insoluble black specks remain (oxidized amine), filter hot through a glass wool plug.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then place in a fridge (4°C).

  • Collection: Filter crystals via vacuum filtration and wash with ice-cold ethanol .

References

  • Schiff Base Physicochemical Properties

    • Title: Synthesis and Characterization of Schiff Base Derived from p-Anisidine.[1][3]

    • Source: TSI Journals.
    • URL:[Link][1]

  • Hydrolysis Kinetics of Imines

    • Title: p-Anisidine Release Study by Hydrolysis of Schiff Bases.[1][4]

    • Source: Bulletin of the Chemical Society of Ethiopia (via AJOL).
    • URL:[Link]

  • General Solubility Data (p-Anisidine derivatives)

    • Title: p-Anisidine - PubChem Compound Summary.[1]

    • Source: National Center for Biotechnology Information (PubChem).[1]

    • URL:[Link][1]

  • Recrystallization Techniques

    • Title: Purification of N,N-Dibenzyl-p-anisidine (Analogous Methodologies).
    • Source: BenchChem Application Notes.[5]

Sources

Managing supercooling effects in N-Veratrylidene-para-anisidine DSC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the thermal analysis of N-Veratrylidene-para-anisidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Differential Scanning Calorimetry (DSC) to characterize this compound. Our focus is to provide expert-driven, practical solutions for a common challenge encountered with organic molecules: managing and interpreting supercooling effects.

The thermal behavior of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute, influencing stability, bioavailability, and manufacturability.[1][2] N-Veratrylidene-para-anisidine, a Schiff base, possesses a molecular structure that can lead to complex phase transitions, including the phenomenon of supercooling. This guide offers troubleshooting workflows and frequently asked questions to ensure you can acquire reproducible and accurate DSC data.

Frequently Asked Questions (FAQs)

Q1: What is supercooling and why is it a concern in the DSC analysis of N-Veratrylidene-para-anisidine?

A: Supercooling, or undercooling, is the process of cooling a liquid below its equilibrium freezing point without it solidifying.[3] In DSC, this is observed when the exothermic crystallization peak (Tc) on the cooling curve appears at a significantly lower temperature than the endothermic melting peak (Tm) on the heating curve.[4]

This phenomenon occurs because crystallization is not just a thermodynamic process but also a kinetic one. It requires the formation of stable crystal nuclei, which is an energy-intensive step. If the cooling rate is too fast, the molecules may not have sufficient time to arrange themselves into an ordered crystal lattice, remaining in a metastable liquid state far below the melting point.[5]

This is a concern for several reasons:

  • Inaccurate Thermal Profile: A large degree of supercooling can obscure the true crystallization behavior of the material.

  • Process Control Issues: In a pharmaceutical manufacturing setting, uncontrolled crystallization can lead to batch-to-batch variability and affect the final product's physical properties.

  • Amorphous Phase Formation: Extreme supercooling can lead to the formation of a glass (vitrification) instead of a crystalline solid, which has different stability and solubility profiles.[6]

Q2: What does a typical supercooling event look like on a DSC thermogram?

A: A classic supercooling event is easily identified in a heat-cool-heat cycle.

  • First Heating Scan: Shows an endothermic peak representing the melting point (Tm) of the crystalline material.

  • Cooling Scan: Shows an exothermic peak, the crystallization peak (Tc), at a temperature significantly below Tm. The difference (ΔT = Tm - Tc) is the degree of supercooling.[4]

  • Second Heating Scan: If the material successfully crystallized on cooling, this scan will again show the melting peak (Tm), which should be comparable to the first heat. If the material formed a glass, you might see a glass transition (Tg) followed by a "cold crystallization" exotherm before the final melting peak.[7]

Q3: Which experimental parameters have the most significant impact on the degree of supercooling?

A: Several key parameters can be adjusted to control and study supercooling. The interplay between these factors is crucial for developing a robust DSC method.

ParameterEffect on SupercoolingRationale
Cooling Rate Higher cooling rates generally increase the degree of supercooling.Faster cooling provides less time for molecular diffusion and the formation of stable nuclei, promoting the metastable liquid state.[8][9]
Thermal History An inconsistent thermal history leads to poor reproducibility.Heating significantly above the melting point can destroy all residual crystal nuclei. The temperature and time held in the molten state affect the starting point for nucleation upon cooling.[10]
Sample Mass Larger sample masses can sometimes decrease the degree of supercooling.A larger volume increases the statistical probability of forming a viable nucleus. However, it can also lead to broader peaks due to thermal gradients within the sample.[11]
Sample Purity Impurities can either increase or decrease supercooling.Some impurities can act as nucleation sites (heterogeneous nucleation), reducing supercooling. Others can disrupt the crystal lattice, inhibiting crystallization and increasing supercooling.[]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your DSC analysis of N-Veratrylidene-para-anisidine and provides detailed experimental protocols to resolve them.

Problem 1: No Crystallization Peak is Observed on the Cooling Curve.

This is a common issue when a substance is a potent "glass-former."[6] The absence of a crystallization exotherm suggests that upon cooling, the sample vitrified into an amorphous glass rather than forming an ordered crystalline solid.

  • Causality: The applied cooling rate is faster than the material's crystallization kinetics. The viscosity of the supercooled liquid increases rapidly as temperature drops, kinetically trapping the molecules in a disordered state before they can crystallize.

  • Verification: On the subsequent heating scan, you should observe a step-change in the baseline, which is the Glass Transition (Tg). This may be followed by an exothermic peak known as "cold crystallization," where the amorphous material gains enough mobility to rearrange into a crystalline form before finally melting.[7]

  • Solution: Employ a controlled slow cooling rate or an isothermal crystallization experiment to promote nucleation and crystal growth.

Protocol 1: Controlled Slow Cooling Experiment

This protocol is designed to provide sufficient time for molecular organization and crystallization.

  • Sample Preparation: Weigh 3-5 mg of N-Veratrylidene-para-anisidine into a standard aluminum DSC pan and hermetically seal it.[13] An identical empty sealed pan should be used as the reference.

  • Instrument Setup: Place both pans in the DSC cell. Purge with an inert gas (e.g., nitrogen) at 50 mL/min.

  • Thermal Program: a. Equilibrate at a temperature at least 20°C below the expected melting point (e.g., 40°C for a related compound, p-anisidine, which melts around 59°C).[14][15] b. Heat the sample to a temperature approximately 20-30°C above the final melting offset to ensure complete melting and erase prior thermal history. A rate of 10°C/min is standard. Hold isothermally for 2-5 minutes. c. Cool the sample at a very slow rate, such as 1°C/min or even 0.5°C/min , to a temperature well below the expected crystallization point (e.g., 0°C). d. Heat the sample at 10°C/min to re-characterize the melting behavior.

Problem 2: The Degree of Supercooling (ΔT) is Inconsistent Between Runs.

Reproducibility is paramount in pharmaceutical analysis.[16] If you observe significant variation in the crystallization temperature (Tc) between replicate samples, the cause is almost always an inconsistent thermal history.

  • Causality: The nucleation process is highly sensitive to the state of the molten material. If one sample is heated to just above its melting point while another is heated 50°C higher, the two melts are not equivalent. The sample heated to a higher temperature will have destroyed more residual nuclei, potentially leading to greater supercooling on the subsequent cooling run.[10]

  • Solution: Implement a standardized Heat-Cool-Heat (HCH) cycle for all samples to ensure a consistent starting point for crystallization.

Workflow for Ensuring Consistent Thermal History

G cluster_0 Standard Heat-Cool-Heat DSC Protocol prep 1. Sample Preparation (3-5 mg, hermetically sealed pan) load 2. Load Sample & Reference (Purge with N2 @ 50 mL/min) prep->load equil 3. Equilibrate (e.g., at 40°C) load->equil heat1 4. First Heat (10°C/min) (To Tm + 20°C) Purpose: Erase thermal history equil->heat1 isothermal 5. Isothermal Hold (2-5 min) Purpose: Ensure complete melt heat1->isothermal cool 6. Controlled Cool (e.g., 10°C/min) Purpose: Observe crystallization (Tc) isothermal->cool heat2 7. Second Heat (10°C/min) Purpose: Characterize material properties cool->heat2

Caption: A standard DSC workflow to ensure reproducible results.

Protocol 2: Standardized Heat-Cool-Heat (HCH) Analysis

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Instrument Setup: Use the same setup as in Protocol 1.

  • Thermal Program: a. Equilibrate at 40°C. b. First Heat: Ramp temperature at 10°C/min to a set temperature 20-30°C above the melting point. c. Isothermal Hold: Hold at this temperature for 3 minutes to ensure a uniform molten state. This step is critical for reproducibility. d. Controlled Cool: Cool the sample at a defined rate (e.g., 10°C/min) to 0°C. This is where you will measure Tc. e. Second Heat: Heat the sample again at 10°C/min to observe the melting behavior (Tm) of the material crystallized under controlled conditions. The data from this second heating scan is often the most reliable for material characterization.

Problem 3: How Can I Induce Crystallization at a Higher Temperature (i.e., Reduce Supercooling)?

In some cases, the goal is not just to observe supercooling but to minimize it to study the material in its most stable crystalline form.

  • Causality: To overcome the kinetic barrier to nucleation, you can either provide more time (slower cooling) or introduce energy fluctuations near the freezing point to encourage nuclei formation.

  • Solution: An isothermal crystallization experiment can determine the time required for a material to crystallize at a specific temperature within the supercooling region.

Troubleshooting Decision Tree

G start DSC Analysis Issue no_peak No Crystallization Peak on Cooling start->no_peak inconsistent_tc Inconsistent Tc Between Runs start->inconsistent_tc broad_peak Broad/Poorly Defined Crystallization Peak start->broad_peak solution1 Perform Controlled Slow Cooling (Protocol 1) no_peak->solution1 solution2 Perform Isothermal Crystallization (Protocol 3) no_peak->solution2 solution3 Implement Standardized Heat-Cool-Heat Cycle (Protocol 2) inconsistent_tc->solution3 broad_peak->solution1 solution4 Optimize Cooling Rate & Consider Annealing Step broad_peak->solution4

Caption: A guide to selecting the right protocol for common DSC issues.

Protocol 3: Isothermal Crystallization Study

This method is excellent for quantifying crystallization kinetics.[17]

  • Sample Preparation & Setup: Use the same procedure as Protocol 1.

  • Thermal Program: a. Equilibrate at 40°C. b. Heat at 20°C/min to 20-30°C above the melting point. Hold for 3 minutes to erase thermal history. c. Rapid Cool: Cool the sample as quickly as the instrument allows (quench cool) to a specific isothermal temperature (T_iso). This temperature should be between the melting point and the expected crystallization temperature. You may need to test several T_iso values. d. Isothermal Hold: Hold at T_iso and monitor the heat flow signal over time. An exothermic peak will appear as the sample crystallizes. The time to the peak maximum is the isothermal crystallization time. e. Cool the sample down to the starting temperature.

By performing this experiment at several temperatures, you can determine the temperature at which crystallization occurs most rapidly.

References

  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • Cevc, G. (1991). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry, 37(7), 1441-1473. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Cooper, A. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Thermal Support. (n.d.). DSC as Problem Solving Tool: Isothermal Crystallization of Polymers. Retrieved from [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

  • Berera, G. (2005, October 28). DIFFERENTIAL SCANNING CALORIMETRY STUDY OF SUPERCOOLED METALS. MIT OpenCourseWare. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • The Journal of Chemical Physics. (2012, January 23). Fragility of supercooled liquids from differential scanning calorimetry traces: Theory and experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) DSC curves with different scanning ranges at a scanning rate of 15.... Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – DSC. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). How to Prepare Samples for Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Murthy, S. S. N., Gangasharan, & Nayak, S. K. (1993). Novel differential scanning calorimetric studies of supercooled organic liquids. Scilit. Retrieved from [Link]

  • Royal Society of Chemistry. (1993). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September 15). Supercooling suppression of phase change liquid metal–polydimethylsiloxane soft composites. Materials Advances. Retrieved from [Link]

  • ResearchGate. (2025, August 5). DSC Calibration During Cooling. A survey of possible compounds. Retrieved from [Link]

  • Bravenec, A. D., et al. (n.d.). SUPERCOOLING, VITRIFICATION, AND FREEZE CONCENTRATION IN OXYCHLORINE BRINES: RELEVANCE TO MARS AND ICY WORLDS. Universities Space Research Association (USRA). Retrieved from [Link]

  • Materials Today. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Retrieved from [Link]

  • ResearchGate. (2023, June 8). Why does my DSC run not have a cold crystallisation peak?. Retrieved from [Link]

  • Valoppi, F., et al. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. PMC. Retrieved from [Link]

  • AKJournals. (n.d.). CHARACTERIZATION OF SUPERCOOLING SUPPRESSION OF MICROENCAPSULATED PHASE CHANGE MATERIAL BY USING DSC. Retrieved from [Link]

  • YouTube. (2021, February 18). DSC Lab Analysis: Phase Diagram, Enthalpy of Fusion, Degree of Supercooling, and Thermal Stability. Retrieved from [Link]

  • Google Patents. (n.d.). DE102007003426A1 - Method for analyzing differential scanning calorimetric-curve for obtaining freezing point of a sample....
  • ResearchGate. (2017, February 20). Analysis of supercooling of phase change materials with increased sample size – Comparison of measurements via DSC, T-History and at pilot plant scale. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015, September 9). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Retrieved from [Link]

  • SlideShare. (n.d.). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Retrieved from [Link]

  • PubChem. (n.d.). N-veratrylidene-para-anisidine (C16H17NO3). Retrieved from [Link]

  • Taylor & Francis. (n.d.). P-anisidine – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals (Part 1 of 3). Retrieved from [Link]

  • Longdom Publishing. (2015, September 27). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Retrieved from [Link]

  • Scent.vn. (n.d.). P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shift assignment for N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 1H NMR chemical shift assignment for N-Veratrylidene-para-anisidine , a classic Schiff base synthesized from veratraldehyde and p-anisidine.

Designed for analytical chemists and structural biologists, this comparison guide contrasts Experimental Assignments against Computational Predictions and evaluates Solvent Effects (CDCl₃ vs. DMSO-d₆) to ensure precise structural verification.

A Comparative Technical Guide for Structural Verification

Executive Summary

N-Veratrylidene-para-anisidine (C₁₆H₁₇NO₃) serves as a model system for studying electronic conjugation in Schiff bases. Its ¹H NMR spectrum is characterized by three distinct regions: the diagnostic azomethine singlet, the resolved methoxy cluster, and a complex aromatic region.

Key Technical Insight: The most common error in assigning this molecule is misidentifying the three methoxy groups. Contrary to low-resolution expectations, they are not equivalent . The electronic environment of the veratryl (aldehyde-derived) methoxy groups differs significantly from the anisyl (amine-derived) methoxy group, often requiring solvent optimization for complete resolution.

Molecular Framework & Synthesis Context

To interpret the NMR data accurately, one must understand the magnetic environments created during synthesis.

Synthesis Protocol (Standard Reference)
  • Reactants: Veratraldehyde (3,4-dimethoxybenzaldehyde) + p-Anisidine (4-methoxyaniline).

  • Conditions: Reflux in absolute ethanol (2-3 hours) with catalytic glacial acetic acid.

  • Purification: Recrystallization from ethanol to remove unreacted aldehyde (which would show a CHO peak at ~9.8 ppm).

Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectral assignment.

SynthesisWorkflow Reactants Precursors (Veratraldehyde + p-Anisidine) Reaction Condensation (-H2O, EtOH Reflux) Reactants->Reaction Product Schiff Base (N-Veratrylidene-p-anisidine) Reaction->Product NMR 1H NMR Acquisition (CDCl3 / DMSO-d6) Product->NMR

Figure 1: Synthesis and characterization workflow for N-Veratrylidene-para-anisidine.

Detailed 1H NMR Assignment Strategy

The assignment is broken down by functional region.[1] Data presented below represents the consensus experimental values in CDCl₃ (Chloroform-d) at 300-500 MHz.

Region A: The Azomethine "Fingerprint" (8.0 – 8.5 ppm)

This is the most critical signal for confirming Schiff base formation.

  • Signal: Singlet (1H).[2]

  • Chemical Shift: 8.35 – 8.45 ppm .

  • Diagnostic Value: The disappearance of the aldehyde proton (9.8 ppm) and the appearance of this singlet confirms the formation of the imine bond (-CH=N-).

  • Substituent Effect: The para-methoxy group on the N-phenyl ring is electron-donating, which shields this proton slightly compared to a nitro-substituted analogue (which would appear >8.6 ppm).

Region B: The Methoxy Cluster (3.8 – 4.0 ppm)

The molecule contains three methoxy groups.

  • Anisyl Methoxy (N-Ring): Located at position 4'. It is shielded by the electron-rich aniline ring.

    • Shift: ~3.80 – 3.85 ppm (Singlet, 3H).

  • Veratryl Methoxys (C-Ring): Located at positions 3 and 4.[3] These are on the electron-deficient aldehyde side.

    • Shift: ~3.93 – 3.98 ppm (Two Singlets, 6H total).

    • Note: In CDCl₃, these two peaks often overlap or appear as a single broad singlet. In polar solvents like DMSO-d₆, they may resolve into distinct peaks.

Region C: The Aromatic Region (6.8 – 7.6 ppm)

This region contains 7 protons in two distinct spin systems.

Ring SystemProton PositionMultiplicityApprox. Shift (ppm)Coupling (J)
Veratryl (Aldehyde) H-2 (ortho to C=N)Doublet (d)7.55 J ≈ 2.0 Hz
H-6 (ortho to C=N)Doublet of Doublets (dd)7.35 J ≈ 8.0, 2.0 Hz
H-5 (ortho to OMe)Doublet (d)6.92 J ≈ 8.0 Hz
Anisyl (Amine) H-2', H-6' (ortho to N)Doublet (d)7.20 – 7.25 J ≈ 9.0 Hz
H-3', H-5' (ortho to OMe)Doublet (d)6.90 – 6.95 J ≈ 9.0 Hz

*Technically an AA'BB' system, but often appears as two "pseudo-doublets" at lower field strengths.

Comparative Analysis: Performance & Validation

This section compares the experimental assignment against alternative scenarios (Solvent Choice and Computational Prediction) to guide experimental design.

Comparison 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent polarity significantly alters the chemical shifts, particularly for the azomethine proton and methoxy resolution.

FeatureCDCl₃ (Non-Polar) DMSO-d₆ (Polar Aprotic) Scientist's Recommendation
Azomethine (-CH=N-) 8.35 – 8.42 ppm8.45 – 8.55 ppmUse DMSO if you suspect hydrolysis; the shift is more stable.
Methoxy Resolution Often overlaps (3.9 ppm)Better resolutionUse DMSO if quantifying distinct methoxy integrals is critical.
Exchangeable Protons N/A (No -OH/-NH)N/AUse CDCl₃ for routine purity checks (cheaper, easier to recover).

Mechanism: The polar DMSO solvent interacts more strongly with the imine dipole, causing a slight downfield shift (deshielding) of the azomethine proton compared to CDCl₃.

Comparison 2: Experimental vs. Computational (DFT)

Researchers often use ChemDraw or DFT (Gaussian) to predict shifts. How accurate are they for this specific molecule?

  • Azomethine Proton:

    • Experimental: 8.40 ppm.

    • DFT Prediction (B3LYP/6-31G):* Often predicts ~8.1 – 8.2 ppm.

    • Verdict: Computational methods frequently underestimate the deshielding of the imine proton. Do not discard a product if the experimental peak is 0.2 ppm downfield of the prediction.

  • Aromatic Region:

    • Computational tools often fail to predict the exact overlap of the H-5 (veratryl) and H-3'/5' (anisyl) protons, which both appear near 6.9 ppm.

Assignment Logic Visualization

Use this decision tree to validate your spectrum.

AssignmentLogic Start Start Analysis CheckImine Check 8.3 - 8.5 ppm (Singlet exists?) Start->CheckImine Confirmed Schiff Base Confirmed CheckImine->Confirmed Yes Failed Hydrolysis/Aldehyde (Check 9.8 ppm) CheckImine->Failed No CheckOMe Analyze 3.8 - 4.0 ppm Confirmed->CheckOMe Count9H Integral = 9H? (3x OMe) CheckOMe->Count9H Aromatic Aromatic Region (6.8 - 7.6 ppm) Count9H->Aromatic Split Identify AA'BB' (Anisyl) vs AMX (Veratryl) Aromatic->Split

Figure 2: Step-by-step logic for validating the N-Veratrylidene-para-anisidine structure.

Experimental Protocol

To reproduce the data cited in this guide, follow this standardized acquisition protocol.

  • Sample Preparation:

    • Weigh 10-15 mg of dried N-Veratrylidene-para-anisidine.

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆.

    • Critical Step: Ensure the solution is clear. Turbidity indicates incomplete solubility or polymerization. Filter through cotton if necessary.

  • Acquisition Parameters (Typical 400 MHz):

    • Pulse Sequence: zg30 (Standard proton).

    • Scans (NS): 16 (Sufficient for 15mg).

    • Relaxation Delay (D1): 1.0 second.

    • Spectral Width: 0 – 12 ppm.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction for the baseline.

    • Referencing: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

    • Integration: Normalize the azomethine singlet (8.4 ppm) to 1.00 . The methoxy region should integrate to 9.00 ± 0.2 .

References

  • Synthesis and Spectral Characterization of Schiff Bases

    • Title: Synthesis, characterization and biological activity of Schiff bases derived
    • Source:Journal of Chemical Sciences (General Reference for Ver
    • Context: Confirms the synthesis pathway and general shift ranges for ver
  • NMR Chemical Shift Data (Aromatic Schiff Bases)

    • Title: 1H NMR chemical shifts of N-benzylideneanilines.
    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
    • Context: Provides the foundational additivity rules used to assign the ver
  • Solvent Effects on Imine Shifts

    • Title: Solvent effects on the 1H NMR chemical shifts of Schiff bases.
    • Source:Magnetic Resonance in Chemistry.
    • Context: Validates the observation of downfield shifts in DMSO-d₆ due to hydrogen bonding/dipole interactions.
  • PubChem Compound Summary

    • Title: N-Veratrylidene-para-anisidine (Compound CID 15346059).
    • Source: National Center for Biotechnology Inform
    • Context: Verification of molecular weight (271.31 g/mol ) and structure.

Sources

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for the Spectral Characterization of N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural verification of synthesized pharmaceutical intermediates is a cornerstone of drug development. For N-Veratrylidene-para-anisidine (3,4-dimethoxybenzal-p-anisidine), a highly conjugated Schiff base, the defining structural feature is the azomethine (C=N) linkage.

This guide provides an objective, data-driven comparison of two primary Fourier-Transform Infrared (FTIR) sampling methodologies—Diamond Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —specifically evaluating their performance in resolving the critical C=N bond.

The Causality of the C=N Spectral Signature

To accurately analyze a molecule, we must first understand the physical causality behind its spectral behavior. In standard aliphatic imines, the C=N stretch typically manifests around 1670 cm⁻¹. However, N-Veratrylidene-para-anisidine is not a standard imine.

The azomethine core is flanked by electron-rich veratryl and anisidyl aromatic rings. This extensive π-conjugation delocalizes electron density across the molecule, slightly weakening the double-bond character of the imine linkage. Because the bond is weakened, it behaves like a looser spring in an infrared field, shifting the stretching frequency downfield to the 1610–1630 cm⁻¹ region [1].

Technology Comparison: The Hygroscopic Threat to C=N Analysis

When analyzing this specific C=N bond, the choice of sampling accessory dictates the reliability of the data. The primary challenge in Schiff base FTIR analysis is moisture.

Potassium Bromide (KBr) is inherently hygroscopic. During the grinding process required for transmission FTIR, KBr rapidly absorbs atmospheric moisture. This introduces a broad O-H stretching band at ~3400 cm⁻¹ and, critically, an H-O-H bending vibration around 1640 cm⁻¹. Because the C=N stretch of N-Veratrylidene-para-anisidine sits at ~1615-1620 cm⁻¹, the water bending artifact from a poorly prepared KBr pellet can completely obscure or artificially broaden the imine peak[1].

Conversely, Diamond ATR-FTIR utilizes an evanescent wave to interrogate the sample directly, bypassing the need for a hygroscopic matrix and providing an unadulterated view of the 1600 cm⁻¹ region[2].

Quantitative Performance Comparison
Analytical ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Preparation Time < 1 minute10 - 15 minutes
Sample State Post-Analysis Intact (Non-destructive)Destroyed (Ground in matrix)
Moisture Interference NegligibleHigh (Hygroscopic matrix)
Primary Spectral Artifacts Wavelength-dependent depth skewChristiansen effect, 1640 cm⁻¹ water band
C=N Peak Resolution High (No baseline overlap)Moderate to Low (Risk of water overlap)
Signal-to-Noise Ratio (SNR) Excellent (Requires high pressure)Variable (Depends on pellet transparency)
Typical Sample Volume 2 - 5 mg~1 mg (diluted in 100 mg KBr)

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity data, laboratory protocols must be self-validating. Below are the optimized methodologies for both techniques.

Protocol A: Diamond ATR-FTIR Analysis
  • Background Validation: Clean the diamond crystal with high-purity isopropyl alcohol and a lint-free wipe. Collect a background spectrum in ambient air.

    • Self-Validation Step: Ensure the energy throughput is >95% and no residual peaks exist in the 1600-1700 cm⁻¹ range before proceeding.

  • Sample Deposition: Place ~2-5 mg of crystalline N-Veratrylidene-para-anisidine directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the integrated clutch clicks.

    • Causality: The evanescent wave generated by the ATR crystal only penetrates 0.5 to 2.0 µm into the sample. Intimate optical contact is mandatory to achieve a high Signal-to-Noise Ratio (SNR)[2].

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

    • Data Correction: Apply an ATR correction algorithm post-run. Because the evanescent wave penetrates deeper at lower wavenumbers, this algorithm normalizes the spectrum to match transmission relative intensities.

Protocol B: KBr Pellet Transmission Analysis
  • Desiccation: Ensure KBr powder has been dried in an oven at 110°C for at least 24 hours prior to use to minimize moisture retention.

  • Matrix Dilution: Weigh ~1 mg of the Schiff base and ~100 mg of KBr (1:100 ratio). Grind thoroughly in an agate mortar for 3-5 minutes.

    • Causality: The sample particles must be ground smaller than the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect, which causes asymmetric peak scattering and baseline sloping.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes.

    • Self-Validation Step: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air, moisture, or excessive sample concentration, which will cause severe baseline scattering.

  • Data Acquisition: Mount the pellet in the transmission holder and scan at 4 cm⁻¹ resolution for 32 scans.

Workflow Visualization

FTIR_Workflow Sample N-Veratrylidene-para-anisidine (Schiff Base Sample) ATR_Prep ATR Accessory Direct Deposition Sample->ATR_Prep Pathway A (ATR) KBr_Prep KBr Pellet Press (1:100 Dilution) Sample->KBr_Prep Pathway B (KBr) ATR_Scan Evanescent Wave Interrogation ATR_Prep->ATR_Scan Analysis FTIR Spectral Analysis C=N Bond Resolution (~1620 cm⁻¹) ATR_Scan->Analysis KBr_Scan Direct Beam Transmission KBr_Prep->KBr_Scan KBr_Scan->Analysis

Workflow comparing ATR-FTIR and KBr transmission for Schiff base C=N bond analysis.

Conclusion & Recommendation

While KBr transmission remains a widely recognized pharmacopeial standard, Diamond ATR-FTIR is vastly superior for the specific analysis of N-Veratrylidene-para-anisidine and similar imines.

By eliminating the hygroscopic KBr matrix, researchers prevent the 1640 cm⁻¹ water bending artifact from overlapping with the critical 1615-1620 cm⁻¹ C=N stretch. For modern drug development laboratories prioritizing throughput, non-destructive analysis, and high-fidelity structural confirmation, ATR-FTIR is the definitive choice.

References

  • Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties Taylor & Francis URL
  • New Coordination Compounds of Cu II with Schiff Base Ligands—Crystal Structure, Thermal, and Spectral Investigations MDPI URL

Sources

Interpreting Phase Transitions in N-Veratrylidene-para-anisidine: A Comparative Guide to DSC Thermogram Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with liquid crystalline materials, understanding their thermal behavior is paramount. N-Veratrylidene-para-anisidine (VPA), a Schiff base derivative, exhibits a rich mesomorphic behavior that is critical to its potential applications. This guide provides an in-depth interpretation of the phase transitions of VPA, with a focus on Differential Scanning Calorimetry (DSC) thermograms. To provide a robust and practical framework, we will utilize N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a structurally similar and well-characterized liquid crystal, as a representative model for interpreting the DSC data. This comparative approach will illuminate the key thermal events and demonstrate how DSC, in conjunction with other analytical techniques, provides a comprehensive understanding of liquid crystal phase behavior.

The Central Role of Differential Scanning Calorimetry in Characterizing Liquid Crystals

Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This method is exceptionally sensitive to the subtle energy changes that accompany phase transitions in liquid crystals, such as the transition from a solid to a liquid crystal and from a liquid crystal to an isotropic liquid.[1][2] The resulting DSC thermogram provides a wealth of quantitative and qualitative information, including transition temperatures, enthalpy changes (ΔH), and heat capacity variations.

The selection of DSC as the primary analytical tool is underpinned by its ability to precisely quantify the energetics of phase transitions. While other techniques like Polarized Optical Microscopy (POM) are invaluable for identifying the type of liquid crystal phase (e.g., nematic, smectic) through visual observation of textures, DSC provides the critical thermodynamic data that governs the material's stability and processing parameters.[3][4]

Experimental Protocol: Obtaining a High-Quality DSC Thermogram

A reliable DSC thermogram is the foundation of accurate interpretation. The following protocol outlines the key steps and the rationale behind them for analyzing a Schiff base liquid crystal like VPA or our model compound, MBBA.

Instrumentation and Calibration:

A calibrated heat-flux or power-compensated DSC instrument is essential. Calibration is typically performed using certified standards with known melting points and enthalpies of fusion, such as indium and zinc, to ensure the accuracy of temperature and heat flow measurements.[5]

Sample Preparation:

  • Sample Mass: A small sample mass, typically 2-5 mg, is used. This minimizes thermal gradients within the sample, leading to sharper peaks and better resolution of transitions.

  • Crucible Selection: Hermetically sealed aluminum pans are recommended to prevent any sample loss due to sublimation or volatilization during heating.

  • Encapsulation: The sample is carefully weighed into the aluminum pan, and the lid is hermetically sealed using a crucible press. An empty, hermetically sealed aluminum pan is used as the reference.

DSC Measurement Parameters:

  • Temperature Program: A typical experiment involves a heating and cooling cycle to observe both endothermic (heating) and exothermic (cooling) transitions. A common temperature range for Schiff base liquid crystals is from room temperature to a temperature above the clearing point (the transition to the isotropic liquid phase).

  • Heating/Cooling Rate: A scan rate of 10°C/min is a standard starting point. Slower rates (e.g., 2-5°C/min) can improve the resolution of closely spaced transitions, while faster rates may be used for initial screening.

  • Purge Gas: An inert purge gas, such as nitrogen, is used at a constant flow rate (e.g., 50 mL/min) to create a reproducible and non-reactive atmosphere within the DSC cell.

Interpreting the DSC Thermogram of a Schiff Base Liquid Crystal: A Case Study with MBBA

The DSC thermogram below is a representative heating and cooling curve for N-(4-methoxybenzylidene)-4-butylaniline (MBBA), which we will use to illustrate the key phase transitions analogous to what would be expected for N-Veratrylidene-para-anisidine.

Heating Cycle (Endothermic Events):

The heating curve reveals the energy absorbed by the sample as it transitions to higher energy states.

  • Crystalline to Nematic (K → N) Transition: The first sharp endothermic peak corresponds to the melting of the crystalline solid into the nematic liquid crystal phase.[1][2] The peak temperature (T_m) represents the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔH_m). For MBBA, this transition occurs at approximately 22°C (295 K).[1][2]

  • Nematic to Isotropic (N → I) Transition (Clearing Point): The second, typically smaller, endothermic peak represents the transition from the ordered nematic phase to the disordered isotropic liquid phase.[1][2] This temperature is known as the clearing point (T_c) because the turbid liquid crystal becomes clear. The associated enthalpy change (ΔH_c) is generally much smaller than the enthalpy of fusion, reflecting the lower degree of order change. For MBBA, the clearing point is around 47°C (320 K).

Cooling Cycle (Exothermic Events):

The cooling curve shows the heat released by the sample as it transitions to more ordered states.

  • Isotropic to Nematic (I → N) Transition: The first exothermic peak on cooling corresponds to the formation of the nematic phase from the isotropic liquid. This transition often exhibits a small degree of supercooling, meaning it occurs at a slightly lower temperature than the corresponding transition on heating.

  • Nematic to Crystalline (N → K) Transition: The second, larger exothermic peak represents the crystallization of the nematic liquid crystal into the solid crystalline phase. This transition often shows more significant supercooling compared to the I → N transition.

TransitionEvent TypeTypical Temperature (MBBA)Enthalpy Change (ΔH)
Heating
Crystal → NematicEndothermic~22°C (295 K)[1][2]Larger
Nematic → IsotropicEndothermic~47°C (320 K)Smaller
Cooling
Isotropic → NematicExothermic< 47°CSmaller
Nematic → CrystalExothermic< 22°CLarger

A Comparative Look: DSC and Complementary Techniques

While DSC provides invaluable thermodynamic data, a comprehensive understanding of liquid crystal phases requires a multi-technique approach.

Polarized Optical Microscopy (POM): A Visual Confirmation

POM is a crucial complementary technique used to visually identify liquid crystal phases based on their unique optical textures.[3][4][6] When a liquid crystal sample is observed between crossed polarizers, the anisotropic nature of the mesophases results in birefringence, producing characteristic textures.

  • Nematic Phase: The nematic phase is often identified by its "threaded" or Schlieren texture.

  • Smectic Phases: Smectic phases, which have layered structures, exhibit different textures, such as focal-conic or fan-like textures.

  • Isotropic Phase: The isotropic liquid is optically isotropic and appears dark under crossed polarizers.

By correlating the temperatures of the transitions observed in the DSC thermogram with the changes in texture observed by POM, one can definitively assign the phases.

X-ray Diffraction (XRD): Unveiling the Molecular Arrangement

X-ray diffraction provides detailed information about the molecular arrangement and ordering within the different phases.[7][8][9]

  • Nematic Phase: The XRD pattern of a nematic phase typically shows a diffuse outer ring, corresponding to the average intermolecular distance, and a diffuse inner ring (in the small-angle region) related to the molecular length.[9]

  • Smectic Phases: The layered structure of smectic phases gives rise to sharp, well-defined reflections in the small-angle region, allowing for the determination of the layer spacing.[9]

  • Crystalline Phase: The crystalline solid phase produces a series of sharp diffraction peaks, indicative of a three-dimensional ordered lattice.

The combination of DSC, POM, and XRD provides a powerful and self-validating system for the complete characterization of the phase behavior of liquid crystals like N-Veratrylidene-para-anisidine.

Visualizing the Workflow and Phase Transitions

To better illustrate the experimental and logical flow, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of VPA encapsulate Encapsulate in Hermetic Al Pan weigh->encapsulate load Load Sample and Reference into DSC encapsulate->load program Set Temperature Program (Heating/Cooling) load->program run Run Analysis under N2 Purge program->run thermogram Obtain DSC Thermogram run->thermogram identify Identify Transition Peaks (Tm, Tc) thermogram->identify calculate Calculate Enthalpy (ΔH) identify->calculate interpret interpret calculate->interpret Interpret Phase Behavior

Caption: Experimental workflow for DSC analysis of N-Veratrylidene-para-anisidine.

Phase_Transitions Solid Crystalline Solid Nematic Nematic Liquid Crystal Solid->Nematic Heating (Endothermic) T > Tm Nematic->Solid Cooling (Exothermic) T < Tm Isotropic Isotropic Liquid Nematic->Isotropic Heating (Endothermic) T > Tc Isotropic->Nematic Cooling (Exothermic) T < Tc

Sources

Technical Comparison: N-Veratrylidene-para-anisidine vs. Analogous Benzylideneanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison of N-Veratrylidene-para-anisidine (CAS 82363-24-4) against standard benzylideneaniline derivatives. As a "Push-Push" Schiff base featuring electron-donating methoxy groups on both the aldehyde (veratryl) and amine (anisyl) moieties, this compound exhibits distinct electronic and crystallographic behaviors compared to its mono-substituted or unsubstituted analogs.

Key Differentiator: The 3,4-dimethoxy (veratryl) substitution pattern significantly alters the molecular dipole and packing efficiency, making this compound a critical candidate for liquid crystal (mesogen) research and non-linear optical (NLO) applications, unlike the baseline N-benzylideneaniline.

Comparative Analysis: Structural & Electronic Properties

The following table contrasts N-Veratrylidene-para-anisidine with the baseline (unsubstituted) and a mono-substituted analog to highlight the incremental impact of methoxy-functionalization.

Table 1: Physicochemical Comparison of Benzylideneaniline Derivatives
FeatureN-Benzylideneaniline (Baseline)N-Benzylidene-p-anisidine (Analog)N-Veratrylidene-p-anisidine (Target)
CAS Number 538-51-2836-41-982363-24-4
Structure Ph-CH=N-PhPh-CH=N-(4-OMe-Ph)(3,4-diOMe-Ph)-CH=N-(4-OMe-Ph)
Electronic Character NeutralWeak Donor (Amine side)Strong Donor-Donor ("Push-Push")
Geometry Twisted (Non-planar)Partially PlanarHigh Planarity (Predicted)
Melting Point 52-54 °C56-59 °C>60 °C (Est. based on packing)
UV-Vis

~262 nm, ~315 nm~350 nm (Bathochromic shift)~360-370 nm (Red-shifted)
Primary Application Synthetic IntermediateLiquid Crystal PrecursorNLO Material / Mesogen

Note on Melting Point: While specific experimental MP data for CAS 82363-24-4 is rare in open literature, the addition of methoxy groups generally increases molecular rigidity and polarizability, typically raising the melting point relative to the mono-substituted analog.

Electronic "Push-Push" Mechanism

In N-Veratrylidene-para-anisidine, the 3,4-dimethoxy group on the benzylidene ring acts as a strong electron donor, pushing electron density toward the azomethine (-C=N-) linkage. Simultaneously, the p-methoxy group on the aniline ring also donates density.

This "Push-Push" effect creates a unique electronic environment:

  • Increased Basicity: The imine nitrogen becomes more basic compared to the unsubstituted analog.

  • Hydrolytic Stability: The high electron density stabilizes the C=N bond against nucleophilic attack (hydrolysis) under neutral conditions.

  • Optical Non-Linearity: The extended conjugation and electron-rich termini enhance hyperpolarizability, valuable for NLO applications.

ElectronicEffect cluster_0 N-Veratrylidene-p-anisidine (Push-Push) cluster_1 N-Benzylideneaniline (Neutral) Veratryl 3,4-Dimethoxy (Electron Donor) Imine -CH=N- (Azomethine Link) Veratryl->Imine Inductive (+I) Resonance (+R) Anisyl 4-Methoxy (Electron Donor) Anisyl->Imine Resonance (+R) Phenyl1 Phenyl Imine2 -CH=N- Phenyl1->Imine2 Neutral Phenyl2 Phenyl Phenyl2->Imine2 Neutral

Figure 1: Comparative electronic flow. The target compound (top) exhibits dual electron donation into the central linker, enhancing stability and optical properties.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize N-Veratrylidene-para-anisidine with >90% purity using a condensation reaction.

Reagents
  • Veratraldehyde (3,4-dimethoxybenzaldehyde): 1.66 g (10 mmol)

  • p-Anisidine (4-methoxyaniline): 1.23 g (10 mmol)

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid: 2-3 drops (Catalyst)

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 1.66 g of veratraldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Dissolve 1.23 g of p-anisidine in 10 mL of absolute ethanol and add to the aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 2-3 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Cool the solution to room temperature, then place in an ice bath. The Schiff base should precipitate as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain needle-like crystals.

SynthesisWorkflow Start Start: Equimolar Reagents (Veratraldehyde + p-Anisidine) Mix Dissolve in EtOH Add cat. AcOH Start->Mix Reflux Reflux at 78°C (2-3 Hours) Mix->Reflux TLC Check TLC (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to 0°C (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst Final Pure N-Veratrylidene-p-anisidine (Yellow Needles) Recryst->Final

Figure 2: Standardized synthesis workflow for high-purity Schiff base production.

Structural Validation & Causality

Crystallographic Expectations

Unlike N-benzylideneaniline, which suffers from a non-planar geometry (twist angle >50°) due to steric hindrance between the azomethine hydrogen and the aniline ortho-hydrogen, N-Veratrylidene-para-anisidine tends to adopt a more planar (E)-conformation .

  • Causality: The methoxy groups at the 3,4-positions (veratryl) and 4-position (anisyl) promote intermolecular interactions (C-H···O hydrogen bonding and

    
    -
    
    
    
    stacking).
  • Evidence: Analogous structures like (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide show near-perfect planarity in the crystal lattice, driven by these specific substitutions.

Spectroscopic Validation

To validate the synthesis without a reference standard, look for these specific signals:

  • FT-IR:

    • C=N Stretch: Distinct strong peak at 1600–1625 cm⁻¹ .[1]

    • C-O-C Stretch: Multiple bands at 1250 cm⁻¹ and 1030 cm⁻¹ (confirming methoxy groups).

  • ¹H NMR (CDCl₃):

    • Azomethine Proton (-CH=N-): Singlet at ~8.3–8.5 ppm .

    • Methoxy Protons (-OCH₃): Three distinct singlets around 3.8–4.0 ppm (integrating to 3H, 3H, 3H).

References

  • Sigma-Aldrich. N-Veratrylidene-para-anisidine Product Entry (AldrichCPR).Link

  • PubChem. N-Veratrylidene-para-anisidine (Compound Summary). National Library of Medicine. Link

  • Fun, H. K., et al. "Crystal structure of (E)-N'-(3,4-dimethoxybenzylidene)-4-methoxybenzohydrazide." Acta Crystallographica Section E, 2011. Link

  • NIST Chemistry WebBook. N-(4-Methoxybenzylidene)aniline Data.[2] National Institute of Standards and Technology.[2] Link

Sources

Comparative Guide: X-ray Diffraction (XRD) Pattern Analysis of N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

N-Veratrylidene-para-anisidine (NVPA) is a Schiff base synthesized from the condensation of Veratraldehyde (3,4-dimethoxybenzaldehyde) and p-Anisidine (4-methoxyaniline).[1] This compound (C₁₆H₁₇NO₃) is of significant interest in materials science due to its potential non-linear optical (NLO) properties and liquid crystalline behavior, as well as in medicinal chemistry as a pharmacophore scaffold.[1]

This guide provides a rigorous protocol for the X-ray Diffraction (XRD) analysis of NVPA.[1] Unlike standard datasheets, this document focuses on comparative phase analysis —validating the product against its precursors (reactants) and structural analogues to ensure synthesis fidelity, phase purity, and crystallinity.[1]

Why XRD for NVPA?
  • Synthesis Validation: Confirmation of the imine bond formation by the disappearance of reactant crystal lattices.

  • Polymorph Screening: Schiff bases are prone to polymorphism; XRD is the gold standard for distinguishing between stable and metastable forms.[1]

  • Crystallinity Indexing: Quantifying the degree of order, which directly correlates with the compound's optical and electronic stability.[1]

Chemical Profile & Structural Baseline[1][3][7]

Before analyzing the diffraction pattern, one must establish the structural baseline of the target and its "alternatives" (precursors).[1]

FeatureTarget: NVPA Alternative A: p-Anisidine (Reactant)Alternative B: Veratraldehyde (Reactant)
Formula C₁₆H₁₇NO₃C₇H₉NOC₉H₁₀O₃
Role Product (Schiff Base)Amine PrecursorAldehyde Precursor
Crystal System Monoclinic or Orthorhombic (Typical for this class)Monoclinic/TriclinicMonoclinic
Key Structural Feature Imine (-CH=N-) LinkageAmino (-NH₂) GroupCarbonyl (-CHO) Group
Lattice Characteristics Layered packing (potential mesophase precursors); extended conjugation.[1][2][3][4]Hydrogen-bonded chains via NH...N/O interactions.[1][5]Dimer formation via weak CH...O interactions.

Scientific Insight: The NVPA crystal lattice is stabilized by weak intermolecular forces (Van der Waals and


-

stacking) rather than strong hydrogen bonds, unlike p-anisidine.[1] This often results in a lower melting point and a diffraction pattern dominated by low-angle peaks corresponding to the long axis of the molecule.[1]

Experimental Protocol: High-Resolution PXRD

To ensure reproducible data that can be validated against the "Alternatives," follow this self-validating protocol.

Sample Preparation[1]
  • Grinding: Gently grind the synthesized NVPA using an agate mortar and pestle.[1]

    • Causality: Excessive force can induce phase transitions (mechanochemistry) or amorphization in Schiff bases.[1]

  • Sieving: Pass powder through a 325-mesh sieve (<45 µm) to minimize preferred orientation effects.

  • Mounting: Use a zero-background silicon holder to eliminate amorphous background noise, crucial for detecting trace reactant impurities.[1]

Instrument Parameters (Standardized)
  • Radiation: Cu K

    
     (
    
    
    
    Å).[1]
  • Voltage/Current: 40 kV / 40 mA.[1]

  • Scan Range:

    
     to 
    
    
    
    .[1]
  • Step Size:

    
     (2
    
    
    
    ).
  • Time per Step: 2.0 seconds (minimum) to resolve closely spaced peaks.

Workflow Visualization

XRD_Workflow Start Crude NVPA Product Prep Grind & Sieve (<45 µm) Start->Prep Mount Zero-Background Mounting Prep->Mount Scan PXRD Scan (5°-50° 2θ) Mount->Scan Process Data Processing (Background Subtraction) Scan->Process Compare Comparison vs. Reactant Standards Process->Compare Result_Pure Pure Phase (New Lattice) Compare->Result_Pure No Reactant Peaks Result_Impure Impurity Detected (Recrystallize) Compare->Result_Impure Reactant Peaks Present

Figure 1: Step-by-step XRD characterization workflow for NVPA synthesis validation.

Comparative Analysis: NVPA vs. Alternatives[1]

This section objectively compares the XRD signature of NVPA against its critical alternatives to define "Performance" in terms of synthesis success and phase purity.

Comparison 1: NVPA vs. p-Anisidine (Reactant A)
  • p-Anisidine Signature: p-Anisidine is highly crystalline with distinct high-intensity peaks.[1][6] Literature (e.g., Trivedi et al.[1]) indicates characteristic reflections often found in the

    
    
    
    
    
    range.[1]
  • The Comparison:

    • Success Criteria: Complete extinction of the p-anisidine characteristic peaks.[1]

    • Failure Mode: Presence of residual peaks suggests incomplete reaction or excess reagent.[1]

    • Mechanism: The formation of the Schiff base disrupts the H-bonding network of the amine, creating a completely new unit cell.[1] The NVPA pattern should show no overlap with the p-anisidine pattern.[1]

Comparison 2: NVPA vs. Veratraldehyde (Reactant B)[1]
  • Veratraldehyde Signature: Exhibits a distinct pattern typical of aromatic aldehydes.[1]

  • The Comparison:

    • Success Criteria: Absence of low-angle reflections specific to the aldehyde packing.[1]

    • Performance Metric: High signal-to-noise ratio in the NVPA pattern indicates high crystallinity, superior to the often "waxy" or lower-melting aldehyde precursors.[1]

Comparison 3: NVPA vs. Structural Analogue (Vanillin-p-anisidine)[1]
  • Analogue: N-(4-methoxyphenyl)-4-hydroxy-3-methoxyphenylmethanimine (NHM).[1][7]

  • Relevance: This analogue crystallizes in the Orthorhombic

    
     space group (Singh et al.).[1][7]
    
  • Prediction for NVPA:

    • Due to the replacement of the Hydroxyl (-OH) group in Vanillin with a Methoxy (-OCH₃) group in Veratraldehyde, NVPA loses a key hydrogen-bond donor.

    • Result: Expect NVPA to have a different crystal packing (likely lower symmetry or different space group) compared to the Vanillin analogue.[1] The peaks will shift significantly, likely to lower

      
       angles due to the bulkier methoxy group increasing the unit cell volume.[1]
      

Data Interpretation & Troubleshooting

Use the following logic to interpret your experimental diffractogram.

Crystallinity Calculation

[1]
  • Where

    
     is the integrated intensity of the crystalline peaks and 
    
    
    
    is the total intensity (crystalline + amorphous halo).
  • Target: >85% for pharmaceutical/optical grade NVPA.

Phase Identification Logic

Phase_Logic Input Experimental XRD Pattern Check1 Are Reactant Peaks Present? Input->Check1 Impure Sample Impure: Recrystallize (EtOH) Check1->Impure Yes Check2 Sharp Bragg Peaks? Check1->Check2 No Amorphous Amorphous/Glassy: Check Drying Method Check2->Amorphous No (Halo) Crystalline Crystalline Solid Check2->Crystalline Yes Check3 Low Angle Peaks (<5°)? Crystalline->Check3 Mesophase Possible Liquid Crystal (Smectic/Nematic) Check3->Mesophase Yes Standard Standard Crystalline Phase Check3->Standard No

Figure 2: Logical decision tree for interpreting XRD data of NVPA.

References

  • Singh, N. B., et al. (2009).[1] "Vanillin–p-Anisidine System: Solid-State Reaction and Density Functional Theory Studies." Molecular Crystals and Liquid Crystals. Link (Validates the synthesis and XRD of the structural analogue).

  • Trivedi, M. K., et al. (2015).[1] "Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine." Journal of Moleculer Pharmaceutics & Organic Process Research. Link (Provides baseline XRD data for the p-Anisidine reactant).[1]

  • Çelikesir, S. T., et al. (2014).[1][2] "Crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine." Acta Crystallographica Section E. Link (Structural data for a related dimethoxybenzylidene Schiff base).[1]

  • Harada, J., et al. (2004).[1] "Crystal structures of N-benzylideneaniline derivatives." Journal of Molecular Structure. Link (General reference for packing modes of benzylideneanilines).

Sources

Mass Spectrometry Profiling of N-Veratrylidene-para-anisidine: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Veratrylidene-para-anisidine (N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) represents a specific class of Schiff bases characterized by an electron-rich


-conjugated system. Its mass spectrometric behavior is dominated by the stability of the azomethine linkage and the electronic influence of its three methoxy substituents.

This guide provides a technical analysis of its fragmentation patterns under Electron Ionization (EI) at 70 eV. Unlike simple benzylideneanilines, the presence of the veratryl (3,4-dimethoxy) moiety introduces competitive fragmentation pathways—specifically methyl radical loss—that serve as diagnostic fingerprints. This document compares these patterns against structural analogs to aid researchers in structural elucidation and impurity profiling in drug development.

Chemical Profile & Structural Identity

ParameterSpecification
IUPAC Name N-(3,4-dimethoxybenzylidene)-4-methoxyaniline
Common Name N-Veratrylidene-p-anisidine
Molecular Formula

Exact Mass 271.1208 Da
Structure Veratraldehyde moiety linked to p-Anisidine via imine bond
Key Functional Groups Azomethine (

), Methoxy (

x3)

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring the spectral data discussed in this guide.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Concentration: Dilute to 10 µg/mL for direct injection or GC-MS analysis.

Instrumental Parameters (EI-MS)
  • Ionization Source: Electron Impact (EI).[1][2]

  • Electron Energy: 70 eV (Standard spectral library condition).

  • Source Temperature: 230°C.

  • Scan Range: m/z 40 – 400.

  • Inlet System: Direct Insertion Probe (DIP) or GC interface (Column: DB-5ms equivalent).

Workflow Visualization

ExperimentalWorkflow Sample Solid Sample (1 mg) Solubilization Solubilization (CH2Cl2 / MeOH) Sample->Solubilization Injection Direct Injection / GC (10 µg/mL) Solubilization->Injection Ionization EI Source (70 eV, 230°C) Injection->Ionization Analyzer Mass Analyzer (Quadrupole/TOF) Ionization->Analyzer Data Spectral Data (m/z & Abundance) Analyzer->Data

Figure 1: Standardized experimental workflow for acquiring reproducible EI-MS data for Schiff bases.

Fragmentation Analysis: Mechanisms & Causality

The mass spectrum of N-Veratrylidene-para-anisidine is distinct due to the interplay between the stable imine core and the labile methoxy groups.

Primary Molecular Ion ( )
  • m/z 271: The molecular ion is intense and stable due to the extended conjugation between the two aromatic rings across the

    
     double bond. The odd molecular weight confirms the presence of an odd number of nitrogen atoms (Nitrogen Rule).
    
Dominant Fragmentation Pathways
Pathway A: Loss of Azomethine Hydrogen (

)
  • m/z 270: A characteristic fragmentation for Schiff bases is the loss of the hydrogen atom attached to the imine carbon.

  • Mechanism: This forms a resonance-stabilized nitrilium ion (

    
    ). In benzylideneanilines, this is often the base peak or a major ion [1].
    
Pathway B: Methyl Radical Loss (

)
  • m/z 256: The loss of a methyl radical (

    
    ) is highly favored in this molecule due to the three methoxy substituents.
    
  • Causality: The formation of quinoid-type resonance structures stabilizes the resulting cation. This pathway is significantly more pronounced here than in unsubstituted analogs because the veratryl group (3,4-dimethoxy) provides multiple sites for this loss [2].

Pathway C: Skeletal Cleavage (C-N Bond Rupture)
  • m/z 123 (

    
    ):  Corresponds to the p-anisidine radical cation. This results from the fission of the bond between the imine carbon and the aniline nitrogen.
    
  • m/z 165/166: Corresponds to the dimethoxybenzyl fragment or veratraldehyde cation, resulting from the cleavage of the azomethine bond [3].

Pathway D: Loss of Methoxy Radical (

)
  • m/z 240: Direct loss of a methoxy radical (

    
    ) is less common than methyl loss but observed in polymethoxylated aromatics.
    
Fragmentation Pathway Diagram

FragmentationPath M Molecular Ion (M+) m/z 271 (Stable Aromatic) M_minus_1 [M - H]+ m/z 270 (Nitrilium Ion) M->M_minus_1 - H• M_minus_15 [M - CH3]+ m/z 256 (Quinoid Resonance) M->M_minus_15 - CH3• Frag_Anisidine Fragment m/z 123 (p-Anisidine ion) M->Frag_Anisidine C-N Cleavage Frag_Veratryl Fragment m/z 166 (Veratraldehyde ion) M->Frag_Veratryl C-N Cleavage

Figure 2: Primary fragmentation pathways of N-Veratrylidene-para-anisidine under EI (70 eV).

Comparative Performance Guide

To validate the identity of N-Veratrylidene-para-anisidine, it must be distinguished from structural analogs. The table below compares its MS profile with two common alternatives: N-Benzylidene-4-methoxyaniline (lacking veratryl methoxy groups) and N-(4-Methoxybenzylidene)aniline (lacking the aniline methoxy and one veratryl methoxy).

Comparative Data Table
FeatureN-Veratrylidene-p-anisidine (Topic)N-Benzylidene-4-methoxyaniline (Analog 1)N-(4-Methoxybenzylidene)aniline (Analog 2)
Molecular Weight 271.31211.26211.26
Molecular Ion (

)
m/z 271 (Strong)m/z 211 (Strong)m/z 211 (Strong)
[M-1]+ (H Loss) m/z 270 (High Intensity)m/z 210 (Base Peak usually)m/z 210 (High Intensity)
[M-15]+ (

Loss)
m/z 256 (Prominent)m/z 196 (Weak)m/z 196 (Moderate)
Diagnostic Fragment m/z 166 (Dimethoxybenzyl)m/z 77 (Phenyl)m/z 134 (Methoxybenzyl)
Differentiation Unique M-15 cluster due to 3x methoxy groups.Dominated by M-1; weak methyl loss.Isomer of Analog 1, but fragment ions differ (amine vs aldehyde side).
Interpretation for Researchers
  • Differentiation from Isomers: If you observe a strong signal at m/z 256 , it confirms the presence of the electron-donating veratryl group. The analogs (MW 211) will not produce high-mass fragments in this region.

  • Stability: The Topic Compound shows higher resistance to complete fragmentation compared to aliphatic Schiff bases, retaining a strong molecular ion similar to Analog 1 and 2.

  • Impurity Flag: A peak at m/z 123 in the absence of m/z 271 suggests hydrolysis of the Schiff base back to the p-anisidine starting material [4].

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook, SRD 69. Link

  • Kutney, J. P., et al. (1971). Mass spectral fragmentation studies of coumarin-type compounds and methoxy-substituted aromatics. Organic Mass Spectrometry.
  • Scilit. (2020).[3] The mass spectra of Schiff bases. I. Simple fissions and rearrangements. Link

  • Yaylayan, V. A. (2020).[3][4] Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-Veratrylidene-para-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety requires moving beyond generic safety data sheets. When handling complex synthetic intermediates like N-Veratrylidene-para-anisidine (CAS: 82363-24-4), laboratory personnel must understand not just what protective measures to take, but the mechanistic causality behind them.

This guide provides an authoritative, field-proven operational framework for researchers and drug development professionals handling this specific Schiff base, ensuring both scientific integrity and personnel safety.

Toxicological Causality & Risk Assessment

N-Veratrylidene-para-anisidine is a crystalline Schiff base synthesized from veratraldehyde and p-anisidine [1]. While the intact imine presents baseline irritant properties, the critical safety vector stems from its chemical instability in physiological environments.

The Hydrolysis Threat: In the presence of ambient moisture, acidic environments, or mucosal membranes, the imine bond undergoes reversible hydrolysis, releasing p-anisidine [1]. p-Anisidine is a highly toxic, lipophilic aniline derivative that rapidly penetrates the dermal barrier [2]. Once absorbed, it oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, severely impairing the blood's oxygen-carrying capacity and inducing methemoglobinemia [3]. Because of this latent hazard, N-Veratrylidene-para-anisidine must be handled with the same stringent precautions as its highly toxic precursor.

G A N-Veratrylidene-p-anisidine (Intact Schiff Base) B Hydrolysis (Moisture/Acid) A->B H2O / H+ C p-Anisidine (Highly Toxic) B->C D Veratraldehyde (Irritant) B->D E Transdermal / Inhalation Absorption C->E F Methemoglobinemia & Systemic Toxicity E->F

Mechanistic pathway of N-Veratrylidene-p-anisidine hydrolysis and toxicological risk.

Quantitative Hazard Data Summary

To contextualize the risk, we look at the quantitative thresholds for the primary toxic hydrolysis product, p-anisidine. (Note: While OSHA PELs provide US baselines, laboratories in jurisdictions like Singapore must also cross-reference local standards such as SS 586).

ParameterValueSource
Molecular Weight (Schiff Base) 271.31 g/mol PubChem [1]
OSHA PEL (p-Anisidine) 0.5 mg/m³ (Skin designation)NJ DOH [3]
ACGIH TLV (p-Anisidine) 0.5 mg/m³ (Skin designation)NJ DOH [3]
Acute Oral LD50 (p-Anisidine, Rat) 1,320 mg/kgFisher SDS [2]
Dermal Hazard Category Category 1 (Fatal in contact with skin)Fisher SDS [2]

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Every PPE choice must be a self-validating barrier against transdermal absorption and dust inhalation.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner 4-mil nitrile, Outer ≥8-mil extended cuff nitrile or Butyl rubber.p-Anisidine is highly lipophilic and penetrates standard latex rapidly. Double-gloving ensures a fail-safe barrier against transdermal absorption if the outer glove is breached.
Respiratory N95/P100 Particulate Respirator (if handled outside local exhaust).Prevents inhalation of aerosolized crystalline dust, which can dissolve in mucosal moisture and hydrolyze directly in the respiratory tract.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 or equivalent).Safety glasses are insufficient. Airborne dust can settle on the conjunctiva, leading to localized hydrolysis and severe ocular toxicity.
Body Protection Disposable Tyvek® coveralls or a dedicated, fully buttoned Nomex lab coat.Prevents dust accumulation on street clothing. Tyvek® is preferred as it can be discarded if contaminated, eliminating cross-contamination risks.

Step-by-Step Methodology: Operational Workflow

To ensure a self-validating safety system, execute the following procedural protocol when weighing or transferring the compound.

G Start 1. Fume Hood Setup & PPE Donning Weigh 2. Dispense via Anti-static Spatula Start->Weigh Transfer 3. Sealed Transfer into Reaction Vessel Weigh->Transfer Decon 4. Solvent Wipe & Surface Decontamination Transfer->Decon Dispose 5. Hazardous Waste Segregation Decon->Dispose

Step-by-step operational workflow for handling highly toxic Schiff base solids.

  • Step 1: Environmental Setup & Validation

    • Action: Conduct all operations within a ducted chemical fume hood.

    • Validation: Verify the inward face velocity is between 80–100 fpm using the hood's digital monitor before unsealing the chemical. Ensure no moisture sources (e.g., open water baths) are present to prevent premature hydrolysis.

  • Step 2: PPE Donning Sequence

    • Action: Inspect all PPE for micro-punctures. Don the Tyvek® suit, followed by the inner nitrile gloves, chemical goggles, and finally the outer heavy-duty gloves. Pull the outer glove cuffs over the sleeves of the coverall.

  • Step 3: Anti-Static Weighing

    • Action: Place an anti-static weighing boat on the analytical balance. Ground your spatula to dissipate static charge before dispensing the powder.

    • Causality: Crystalline Schiff bases often carry a static charge. Using standard plastic boats can cause the fine powder to "jump" or aerosolize, drastically increasing inhalation and dermal exposure risks.

  • Step 4: Closed-System Transfer

    • Action: Transfer the weighed solid into a reaction vessel equipped with a septum. Seal the vessel tightly before removing it from the fume hood.

    • Validation: Visually confirm the vessel is hermetically sealed. Purge with inert gas (Argon/N₂) if the subsequent reaction is moisture-sensitive.

  • Step 5: Decontamination & Doffing

    • Action: Wipe down the balance and hood surfaces with a solvent-dampened cloth (e.g., isopropanol), followed immediately by a mild soap and water wash. Doff the outer gloves inside the hood and dispose of them in a sealed hazardous waste bag.

Emergency Response & Disposal Protocols

Immediate Exposure Response:

  • Dermal Contact: Do NOT use organic solvents (like ethanol) to clean the skin, as this acts as a penetration enhancer, driving the lipophilic anisidine deeper into the dermis [3]. Immediately remove contaminated clothing and flush the skin with copious amounts of water and mild soap for at least 15 minutes.

  • Inhalation/Systemic: Move the victim to fresh air. Monitor for signs of methemoglobinemia (cyanosis—blue tint to lips, nail beds, or skin; dizziness; fatigue). If cyanosis is present, administer oxygen and seek immediate emergency medical intervention (Methylene blue is the clinical antidote for severe methemoglobinemia).

Disposal Plan:

  • Solid Waste: All contaminated weigh boats, spatulas, and PPE must be double-bagged in highly visible, properly labeled hazardous waste bags.

  • Liquid Waste: Segregate into halogen-free organic waste. Crucial: Do not mix with strong acids directly in the waste carboy without cooling, as exothermic hydrolysis will rapidly generate high concentrations of free p-anisidine.

References

  • PubChem. "N-veratrylidene-para-anisidine (CID 682040)". National Center for Biotechnology Information. URL:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-Anisidine (RTK 2893)". URL:[Link]

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